molecular formula C17H25NO4 B1673610 Ketomethylenebestatin CAS No. 137028-97-8

Ketomethylenebestatin

Numéro de catalogue: B1673610
Numéro CAS: 137028-97-8
Poids moléculaire: 307.4 g/mol
Clé InChI: ZPQDBPWAVIVFGP-FMKPAKJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a carbaanalogue of bestatin which is 10 fold less effective as inhibitor of aminopeptidases than bestatin;  RN refers to (6R,5S,2R)-isomer;  structure given in first source

Propriétés

Numéro CAS

137028-97-8

Formule moléculaire

C17H25NO4

Poids moléculaire

307.4 g/mol

Nom IUPAC

(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22)/t13-,14-,16+/m1/s1

Clé InChI

ZPQDBPWAVIVFGP-FMKPAKJESA-N

SMILES isomérique

CC(C)C[C@H](CC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C(=O)O

SMILES canonique

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid
ketomethylenebestatin
ketomethylenebestatin, (6R,5S,2S)-isome

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Ketomethylenebestatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the probable mechanism of action of Ketomethylenebestatin, a novel aminopeptidase inhibitor. Synthesizing data from studies on bestatin and its ketomethylene-containing analogs, this document offers valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a peptidomimetic inhibitor designed to target metallo-aminopeptidases. By replacing the scissile amide bond of a peptide substrate with a non-hydrolyzable ketomethylene isostere, this compound acts as a potent and stable competitive inhibitor. This guide will elucidate its molecular interactions, inhibitory kinetics, and the experimental methodologies used to characterize its function.

Introduction: The Rationale for this compound

Bestatin, a natural dipeptide isolated from Streptomyces olivoreticuli, is a well-established competitive inhibitor of several aminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase B.[1][2] Its structure, featuring a unique α-hydroxy-β-amino acid, allows it to chelate the active site metal ion (typically Zn²⁺) of target enzymes.[3] The ketomethylene group [-C(=O)-CH₂-] is a stable isostere of the peptide bond, designed to mimic the transition state of peptide hydrolysis.[4] Its incorporation into the bestatin scaffold is intended to enhance binding affinity and metabolic stability, making this compound a promising candidate for therapeutic development.

Mechanism of Action: Competitive Inhibition of Metallo-aminopeptidases

The primary mechanism of action for this compound is competitive inhibition of metallo-aminopeptidases. It is presumed to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of natural peptide substrates.

Molecular Interactions at the Active Site

The inhibitory activity of bestatin and its analogs is largely attributed to the coordination of the enzyme's active site metal ion by the inhibitor.[3] The α-hydroxy group and the adjacent carbonyl group of bestatin are crucial for this interaction.[3] In this compound, the ketomethylene moiety introduces a ketone group that, along with the α-hydroxy group, can effectively chelate the zinc ion in the enzyme's active site.

Furthermore, studies on bestatin analogs suggest that the side chains of the inhibitor play a critical role in binding to the enzyme's specificity pockets (S1' and S2').[5] For instance, analogs with different amino acid residues at the L-leucine position of bestatin show varying degrees of inhibitory activity, highlighting the importance of side-chain interactions for potent inhibition.[6]

dot

Mechanism of Competitive Inhibition by this compound cluster_0 Enzyme Active Site Enzyme Aminopeptidase Product Hydrolyzed Peptide Enzyme->Product Catalyzes Hydrolysis Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of aminopeptidase by this compound.

Quantitative Analysis of Inhibition

While specific data for "this compound" is not available, the inhibitory constants (Ki) of related ketomethylene-containing peptide inhibitors and bestatin analogs provide a strong indication of its potential potency.

InhibitorTarget EnzymeKi ValueReference
LysK(RS)PheLeucine Aminopeptidase4 nM[4]
BestatinAminopeptidase M4.1 µM[7]
Bestatin-L-ArgEnkephalin-degrading Aminopeptidase0.21 nM[8]
Reduced Bestatin IsostereArginine Aminopeptidase10 nM (Kii), 66 nM (Kis)[5]
Bestatin Analog (p-nitro)Aminopeptidase B> Bestatin[6]

Experimental Protocols

The characterization of this compound's mechanism of action involves standard enzyme inhibition assays.

Aminopeptidase Activity Assay

Objective: To determine the rate of enzyme-catalyzed hydrolysis of a substrate in the presence and absence of the inhibitor.

Materials:

  • Purified aminopeptidase

  • Fluorogenic or chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a constant amount of the aminopeptidase to each well.

  • Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific concentration of the substrate to all wells.

  • Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

  • Determine the kinetic parameters (Km and Vmax) from these plots. A Lineweaver-Burk plot (double reciprocal plot) can be used for a more accurate determination of the inhibition type and for calculating the Ki value.

dot

Workflow for Aminopeptidase Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Incubation Pre-incubate Enzyme and Inhibitor Prep_Inhibitor->Incubation Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubation Prep_Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Prep_Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (Fluor./Abs.) Reaction->Measurement Plotting Plot Reaction Velocity vs. Substrate Conc. Measurement->Plotting Kinetics Determine Km, Vmax, Ki Plotting->Kinetics

Caption: A typical experimental workflow for an aminopeptidase inhibition assay.

Signaling Pathways and Broader Biological Impact

Aminopeptidases are involved in a variety of physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation. By inhibiting these enzymes, this compound could modulate these pathways. For instance, bestatin itself has been shown to have immunomodulatory and anti-tumor activities, which are attributed to its inhibition of aminopeptidases on the surface of immune cells and its effect on the metabolism of immunomodulatory peptides like tuftsin.[1]

dot

Potential Downstream Effects of this compound Inhibitor This compound Enzyme Aminopeptidase Inhibitor->Enzyme Inhibits Substrate Bioactive Peptides (e.g., Enkephalins, Angiotensin) Enzyme->Substrate Degrades Pathway1 Modulation of Immune Response Substrate->Pathway1 Impacts Pathway2 Regulation of Blood Pressure Substrate->Pathway2 Impacts Pathway3 Alteration of Pain Perception Substrate->Pathway3 Impacts

Caption: Potential signaling pathways affected by this compound.

Conclusion

This compound represents a rationally designed inhibitor of metallo-aminopeptidases, leveraging the established inhibitory scaffold of bestatin with the enhanced stability of a ketomethylene isostere. Its mechanism of action is centered on competitive, tight-binding inhibition through chelation of the active site metal ion and interactions with the enzyme's specificity pockets. The quantitative data from analogous compounds suggest that this compound could be a highly potent inhibitor. Further experimental validation using the outlined protocols will be crucial in fully elucidating its therapeutic potential.

References

Ketomethylenebestatin vs. Bestatin: A Fundamental Comparison of Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between bestatin, a well-characterized natural aminopeptidase inhibitor, and its ketomethylene analogue, ketomethylenebestatin. By replacing the scissile amide bond with a non-hydrolyzable ketomethylene isostere, significant alterations in chemical stability, enzyme binding kinetics, and inhibitory potency are introduced. This guide will delve into the core distinctions in their mechanism of action, present comparative quantitative data on their inhibitory activities, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Introduction: The Rationale for Peptide Bond Isosteres

Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 (LTA4) hydrolase.[1] Its utility in research and potential as a therapeutic agent are, however, limited by the inherent instability of its peptide bond to in vivo enzymatic degradation.

To overcome this limitation, medicinal chemists have developed peptidomimetics, which are compounds that mimic the structure and function of peptides but with modified, non-peptidic backbones. One of the most successful strategies is the use of peptide bond isosteres, which are chemical groups that approximate the stereoelectronic properties of the amide bond but are resistant to hydrolysis. The ketomethylene group (-CO-CH2-) is a classic example of such an isostere.

This compound, therefore, represents a rationally designed analogue of bestatin with a core structural modification intended to enhance its stability and, potentially, modulate its inhibitory profile.

Core Structural and Mechanistic Differences

The fundamental difference between bestatin and this compound lies in the replacement of the peptide bond between the α-hydroxy-β-amino acid and the L-leucine residue with a ketomethylene linker.

Bestatin: Contains a standard amide (peptide) bond (-CO-NH-). This bond is planar and possesses a dipole moment, with the amide nitrogen capable of acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. It is, however, susceptible to cleavage by proteases.

This compound: The amide bond is replaced by a ketomethylene isostere (-CO-CH2-). This modification introduces several key changes:

  • Increased Stability: The carbon-carbon bond of the ketomethylene group is not susceptible to enzymatic hydrolysis, leading to a significantly longer biological half-life.

  • Conformational Flexibility: The replacement of the planar amide bond with a more flexible keto-methylene group can alter the overall conformation of the molecule, which may affect its binding affinity to the target enzyme's active site.

  • Altered Hydrogen Bonding: The absence of the amide nitrogen removes a hydrogen bond donor capability, which can impact the binding interactions with the enzyme.

The mechanism of inhibition for both compounds is believed to involve chelation of the active site zinc ion by the α-hydroxy-β-amino group. However, the precise binding kinetics and affinity are influenced by the nature of the backbone.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of bestatin and its ketomethylene analogue has been evaluated against several key aminopeptidases. The following table summarizes the available quantitative data.

InhibitorTarget EnzymeInhibition Constant (IC50)Reference
Bestatin Aminopeptidase B (APB)60 nM[2]
Leucine Aminopeptidase (LAP)20 nM[2]
Aminopeptidase M (AP-M/CD13)4.1 µM (Ki)[3]
Leukotriene A4 Hydrolase172 nM (Ki)[4]
This compound Aminopeptidase B (APB)56 µM[5]
Leucine Aminopeptidase (Leu-AP)0.39 µM[5]
Aminopeptidase M (AP-M/CD13)752 µM[5]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from different sources and should be interpreted with caution. Ki values represent the inhibition constant, while IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

As the data indicates, in this specific study, the modification of the peptide bond to a ketomethylene isostere in this compound resulted in a decrease in inhibitory potency against AP-B, Leu-AP, and AP-M compared to bestatin.[5] This suggests that while stability is gained, the optimal binding interactions with these particular enzymes may be compromised by the structural and electronic changes introduced by the ketomethylene group.

Experimental Protocols

Synthesis of Ketomethylene Peptide Analogues

The synthesis of ketomethylene peptidomimetics typically involves the coupling of two modified amino acid precursors. A general approach is outlined below:

  • Preparation of the N-protected α-amino aldehyde: The N-protected amino acid is reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

  • Preparation of the phosphonium ylide: A suitable haloacetyl derivative is reacted with triphenylphosphine to form the phosphonium salt, which is then treated with a base to generate the ylide.

  • Wittig Reaction: The N-protected α-amino aldehyde is reacted with the phosphonium ylide to form an α,β-unsaturated ketone.

  • Reduction of the double bond: The double bond of the enone is reduced, typically by catalytic hydrogenation, to yield the ketomethylene isostere.

  • Coupling and Deprotection: The resulting keto acid can then be coupled to the next amino acid or peptide fragment using standard peptide coupling reagents, followed by deprotection of the protecting groups.

Aminopeptidase Inhibition Assay

A common method for determining the inhibitory activity of compounds like bestatin and this compound is a continuous spectrophotometric or fluorometric assay.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase N)

  • Substrate (e.g., L-Leucine-p-nitroanilide for spectrophotometric assay, or a fluorogenic substrate like Leucine-7-amido-4-methylcoumarin for fluorometric assay)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor (Bestatin or this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer. The final concentration should be in the linear range of the assay.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (at various concentrations)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance (at 405 nm for p-nitroanilide) or fluorescence (at the appropriate excitation and emission wavelengths for the fluorogenic substrate) over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Bestatin, through its inhibition of aminopeptidases like CD13, can modulate several signaling pathways implicated in cancer and inflammation.

Bestatin_Signaling_Pathways Bestatin Bestatin / this compound CD13 Aminopeptidase N (CD13) Bestatin->CD13 Inhibits ROS Reactive Oxygen Species (ROS) Bestatin->ROS Induces Beta_Catenin β-catenin CD13->Beta_Catenin Modulates Wnt/β-catenin Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Activates Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Bestatin's modulation of Wnt/β-catenin and ROS signaling pathways in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of aminopeptidase inhibitors.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (Single Concentration) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Ki_Determination Ki Determination & MoA Kinetic_Studies->Ki_Determination SAR_Studies Structure-Activity Relationship (SAR) Ki_Determination->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.

Conclusion

The transition from bestatin to this compound exemplifies a classic medicinal chemistry strategy to enhance the drug-like properties of a natural product lead. The introduction of the ketomethylene isostere confers significant metabolic stability, a crucial attribute for any potential therapeutic agent. However, this structural modification is not without consequences for inhibitory activity. The available data suggests a trade-off between stability and potency, with this compound exhibiting lower inhibitory activity against key aminopeptidases compared to its parent compound, bestatin.

This guide highlights the fundamental differences between these two inhibitors, providing researchers with the necessary background to understand their distinct properties. The detailed experimental protocols offer a practical framework for their comparative evaluation, while the visual representations of signaling pathways and experimental workflows provide a broader context for their application in drug discovery and chemical biology. Further structure-activity relationship studies on this compound and other bestatin analogues are warranted to optimize both stability and potency, ultimately leading to the development of more effective aminopeptidase inhibitors.

References

The Biological Activity of Ketomethylene Peptide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the biological activity of ketomethylene peptide analogues. These peptidomimetics, which incorporate a ketomethylene [–C(=O)CH₂–] group as a bioisosteric replacement for a scissile amide bond, have garnered significant attention in drug discovery. Their inherent resistance to proteolytic degradation, coupled with their ability to mimic the transition state of peptide hydrolysis, makes them potent and specific inhibitors of various proteases. This guide provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Introduction to Ketomethylene Peptide Analogues

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation by proteases. The replacement of the peptide bond with a ketomethylene isostere is a key strategy to overcome this limitation. This modification renders the peptide bond non-scissile, thereby increasing the in vivo half-life of the peptide analogue. Furthermore, the tetrahedral geometry of the hydrated ketone can mimic the transition state of amide bond hydrolysis, leading to tight binding and potent inhibition of the target protease.

Ketomethylene peptide analogues have been successfully developed as inhibitors for several classes of proteases, including metalloproteases like angiotensin-converting enzyme (ACE) and endopeptidases, as well as serine proteases such as thrombin. Their applications span a wide range of therapeutic areas, including cardiovascular disease, inflammation, and neurodegenerative disorders.

Quantitative Biological Activity

The biological activity of ketomethylene peptide analogues is typically quantified by their inhibitory potency against a specific enzyme, commonly expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize the quantitative data for several ketomethylene peptide analogues against their respective targets.

Analogue/InhibitorTarget EnzymeIC₅₀ (nM)Kᵢ (µM)Reference
[Bz-(RS)Phe⁸ψ(COCH₂)Gly⁹]SP₈₋₁₁ (I)Substance P Degrading Enzyme-Weak Inhibitor[1][2]
[pGlu⁶,(RS)Phe⁸ψ(COCH₂)Gly⁹]SP₆₋₁₁ (II)Substance P Degrading Enzyme-20[1][2]
Ketomethylene Nonapeptide 18Angiotensin-Converting Enzyme (ACE)3.4-[3]
Ketomethylene Nonapeptide 19Angiotensin-Converting Enzyme (ACE)8.0-[3]
Captopril (Reference)Angiotensin-Converting Enzyme (ACE)450-[3]
Parent Nonapeptide (Reference)Angiotensin-Converting Enzyme (ACE)340-[3]
Analogue/InhibitorTarget EnzymeKᵢ (µM)Thrombin Clotting Time Doubling Concentration (µM)Reference
Aa-Pro-Argψ(COCH₂)Gly-pip (1a, Aa = D-Dpa)Thrombin0.2~0.6[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of ketomethylene peptide analogues, based on established protocols in the literature.

Synthesis of Ketomethylene Peptide Analogues

A common method for the synthesis of the ketomethylene pseudodipeptidic unit is the modified Dakin-West reaction .[2][4][5][6][7][8][9] This is followed by incorporation into the peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Protocol: Synthesis of a Pseudodipeptidic Unit via Modified Dakin-West Reaction

  • Activation of the N-protected amino acid: Dissolve the Nα-protected amino acid (e.g., Bz-Phe-OH) in a suitable solvent such as pyridine.

  • Reaction with succinic anhydride derivative: Add monomethyl succinoyl chloride to the solution at 0°C and stir.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is evaporated. The residue is then dissolved in an organic solvent like ethyl acetate and washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the Nα-protected pseudodipeptidic unit.

Protocol: Incorporation into a Peptide Chain

  • Coupling: The purified Nα-protected pseudodipeptidic unit is coupled to the growing peptide chain using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or automated peptide synthesizers.[2][5]

  • Deprotection and further elongation: The protecting groups are removed, and the peptide chain is further elongated as required.

  • Purification: The final ketomethylene peptide analogue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Assays

The inhibitory activity of the synthesized analogues is determined using enzyme inhibition assays. The following is a general protocol that can be adapted for specific enzymes.

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in a suitable buffer at optimal pH and temperature.

  • Inhibitor Preparation: Prepare serial dilutions of the ketomethylene peptide analogue in the same buffer.

  • Assay Procedure:

    • Add a fixed amount of the enzyme to wells of a microtiter plate.

    • Add varying concentrations of the inhibitor to the wells and pre-incubate for a specific time to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Signaling Pathways and Mechanisms of Action

Ketomethylene peptide analogues exert their biological effects by inhibiting key enzymes in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these analogues in major signaling cascades.

Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical regulator of blood pressure and fluid balance. Ketomethylene peptide analogues have been designed to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII cleaves ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Inhibitor Ketomethylene Peptide Analogue Inhibitor->ACE inhibits

Caption: Inhibition of ACE by a ketomethylene peptide analogue in the RAS pathway.

Substance P Signaling

Substance P is a neuropeptide involved in pain transmission and inflammation. Ketomethylene analogues can inhibit the enzymes that degrade Substance P, thereby prolonging its action.

SubstanceP_Pathway SubstanceP Substance P NK1R Neurokinin-1 Receptor (NK1R) SubstanceP->NK1R binds to DegradingEnzyme Substance P Degrading Enzyme SubstanceP->DegradingEnzyme degraded by Signaling Downstream Signaling (Pain, Inflammation) NK1R->Signaling activates Inactive Inactive Fragments DegradingEnzyme->Inactive Inhibitor Ketomethylene Peptide Analogue Inhibitor->DegradingEnzyme inhibits

Caption: Inhibition of Substance P degradation by a ketomethylene peptide analogue.

Thrombin-Mediated Coagulation

Thrombin is a serine protease that plays a central role in the blood coagulation cascade. Ketomethylene peptide analogues can directly inhibit thrombin, preventing the formation of fibrin clots.

Coagulation_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin activated to Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin forms Inhibitor Ketomethylene Peptide Analogue Inhibitor->Thrombin inhibits

Caption: Direct inhibition of thrombin by a ketomethylene peptide analogue.

Conclusion

Ketomethylene peptide analogues represent a powerful class of peptidomimetics with significant therapeutic potential. Their inherent stability against proteolysis and their ability to act as potent enzyme inhibitors make them attractive candidates for drug development in a variety of disease areas. This guide has provided a foundational understanding of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action within key signaling pathways. Further research into the design and synthesis of novel ketomethylene analogues will undoubtedly lead to the development of new and improved therapeutic agents.

References

The Role of α-Ketomethylselenobutyrate (KMSB) in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ketomethylselenobutyrate (KMSB), an organoselenium compound derived from L-selenomethionine, is emerging as a promising candidate in cancer research. This technical guide synthesizes the current understanding of KMSB's mechanism of action, preclinical efficacy, and the methodologies employed in its investigation. Primarily functioning as a histone deacetylase (HDAC) inhibitor, KMSB demonstrates significant potential in modulating epigenetic landscapes, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the signaling pathways implicated in KMSB's anticancer effects, offering a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

Introduction

Organoselenium compounds have garnered considerable attention for their potential chemotherapeutic and chemopreventive properties.[1][2][3] Among these, α-ketomethylselenobutyrate (KMSB) has been identified as a potent anticancer agent.[4][5] Structurally similar to the short-chain fatty acid and known HDAC inhibitor butyrate, KMSB exerts its biological effects predominantly through the inhibition of histone deacetylases, key enzymes in the epigenetic regulation of gene expression.[6][7] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[8][9] By inhibiting HDACs, KMSB can restore normal patterns of gene expression, leading to the suppression of tumor growth.

Mechanism of Action: Histone Deacetylase Inhibition

KMSB functions as a competitive inhibitor of class I and II histone deacetylases.[6] Its primary mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, a state associated with a more open chromatin structure and increased transcriptional activity of genes, including those involved in tumor suppression.[7][9]

Impact on Cellular Processes

The inhibition of HDACs by KMSB triggers a cascade of events within cancer cells, ultimately leading to:

  • Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21WAF1, KMSB can halt the progression of the cell cycle, typically at the G2/M phase.[7]

  • Induction of Apoptosis: KMSB promotes programmed cell death by increasing the expression of pro-apoptotic proteins and activating caspase cascades.[7]

  • Modulation of Signaling Pathways: HDAC inhibition by KMSB can influence a variety of signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

Preclinical studies have demonstrated the dose-dependent efficacy of KMSB in inhibiting HDAC activity and reducing the viability of cancer cells. The following tables summarize the key quantitative findings from in vitro studies.

CompoundTarget EnzymeCancer Cell LineIC50 ValueReference
KMSB HDAC1Human Colon CancerDose-dependent inhibition observed[6]
KMSB HDAC8Human Colon CancerDose-dependent inhibition observed[6]
TreatmentCell LineConcentrationEffectReference
KMSB Human Colon Cancer10-50 µMIncreased proportion of cells in G2/M phase[7]
KMSB Human Colon Cancer10-50 µMInduction of apoptosis (Annexin V staining, increased cleaved caspases)[7]
KMSB Human Prostate Cancer10-50 µMIncreased acetylated-histone-H3 expression[9]

Experimental Protocols

This section outlines the general methodologies used to assess the anticancer properties of KMSB.

Biocatalytic Synthesis of KMSB

A preparative biocatalytic method has been developed for the synthesis of high-purity KMSB.

  • Principle: L-amino acid oxidase from Crotalus adamanteus venom is used to catalyze the conversion of L-selenomethionine to KMSB. Catalase is added to remove the hydrogen peroxide byproduct, preventing oxidation of the selenium-containing compounds and enzyme inactivation.

  • Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature to ensure optimal enzyme activity and product yield.

  • Purification: The final product is purified to achieve high purity (e.g., ≥99.3%).

Histone Deacetylase (HDAC) Activity/Inhibition Assay (Colorimetric)

This assay measures the total HDAC activity and the inhibitory effect of compounds like KMSB.

  • Principle: An acetylated histone substrate is captured on microplate wells. Active HDACs in a sample (e.g., nuclear extracts from cancer cells) deacetylate the substrate. A specific antibody that recognizes the acetylated histone is then added, followed by a secondary antibody conjugated to an enzyme. The amount of remaining acetylated substrate is inversely proportional to the HDAC activity and is quantified by measuring the colorimetric signal produced by the enzyme-conjugated antibody.[10]

  • General Protocol:

    • Coat microplate wells with an acetylated histone substrate.

    • Add nuclear extracts from cancer cells with or without the test inhibitor (KMSB).

    • Incubate to allow for deacetylation.

    • Wash to remove the enzyme and inhibitor.

    • Add a primary antibody specific for the acetylated histone.

    • Add an enzyme-linked secondary antibody.

    • Add a chromogenic substrate and measure the absorbance.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

  • General Protocol:

    • Seed cancer cells in a 96-well plate and treat with varying concentrations of KMSB.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.

  • Principle: Human cancer cells are implanted into immunocompromised mice (e.g., SCID mice or nude mice). Once tumors are established, the mice are treated with the test compound (KMSB) or a vehicle control. Tumor growth is monitored over time to assess the compound's antitumor activity.[14][15][16]

  • General Protocol:

    • Inject a suspension of human cancer cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into the flank of immunocompromised mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer KMSB (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

Signaling Pathways and Visualizations

The anticancer effects of KMSB are mediated through the modulation of various signaling pathways, primarily as a consequence of HDAC inhibition.

KMSB_Mechanism_of_Action KMSB α-Ketomethylselenobutyrate (KMSB) HDAC Histone Deacetylases (HDACs) KMSB->HDAC Inhibits AcetylatedHistones Increased Histone Acetylation Histones Histone Proteins HDAC->Histones Deacetylates HDAC->AcetylatedHistones Blocks deacetylation Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressor Tumor Suppressor Gene Re-expression (e.g., p21) GeneExpression->TumorSuppressor Oncogene Oncogene Repression GeneExpression->Oncogene CellCycleArrest Cell Cycle Arrest (G2/M) TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis TumorGrowth Inhibition of Tumor Growth Oncogene->TumorGrowth Promotes CellCycleArrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits

Caption: Proposed mechanism of action for KMSB in cancer cells.

Experimental_Workflow_KMSB cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis KMSB Synthesis HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay Cell_Lines Cancer Cell Lines Synthesis->Cell_Lines Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Lines->Cell_Cycle_Assay Xenograft Xenograft Model Establishment Viability_Assay->Xenograft Promising Results Treatment KMSB Treatment Monitoring Tumor Growth Monitoring Analysis Ex Vivo Analysis

Caption: General experimental workflow for preclinical evaluation of KMSB.

Conclusion and Future Directions

α-Ketomethylselenobutyrate has demonstrated significant potential as an anticancer agent, primarily through its activity as a histone deacetylase inhibitor. The preclinical data available to date are promising, indicating its ability to induce cell cycle arrest and apoptosis in cancer cells at micromolar concentrations.

Future research should focus on several key areas:

  • Broad-Spectrum Activity: Evaluating the efficacy of KMSB across a wider range of cancer types to determine its therapeutic potential.

  • In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies to establish the therapeutic window, pharmacokinetic and pharmacodynamic profiles, and potential toxicities of KMSB.

  • Combination Therapies: Investigating the synergistic effects of KMSB with other anticancer agents, such as chemotherapy and immunotherapy, to enhance therapeutic outcomes and overcome drug resistance.

  • Clinical Translation: Should further preclinical studies yield positive results, the initiation of early-phase clinical trials will be a critical next step in evaluating the safety and efficacy of KMSB in cancer patients.

The continued investigation of KMSB and other organoselenium compounds holds promise for the development of novel and effective epigenetic therapies for cancer.

References

Ketomethylenebestatin: A Carba-Analogue of Bestatin Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bestatin, a dipeptide-like natural product isolated from Streptomyces olivoreticuli, is a potent, reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN, also known as CD13) and leucine aminopeptidase (LAP).[1][2] Its structure, N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, has served as a foundational scaffold for the development of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties.[2] One such modification is the replacement of the scissile amide bond with a ketomethylene isostere, yielding ketomethylenebestatin. This modification, creating a "carba-analogue," renders the molecule resistant to proteolytic cleavage while aiming to retain the key structural features necessary for binding to the target enzyme's active site. This guide provides a detailed technical overview of this compound as a carba-analogue of bestatin, focusing on its comparative inhibitory activity, synthesis, and the signaling pathways modulated by the parent compound, bestatin.

Comparative Inhibitory Activity

While specific head-to-head comparative studies detailing the inhibitory constants of this compound versus bestatin are not extensively available in the public domain, the general consensus from structure-activity relationship studies on ketomethylene isosteres of peptide inhibitors suggests that they are often less potent than their parent amide counterparts. One study on a series of ketomethylene dipeptide isosteres targeting arginine aminopeptidase found that these compounds do bind to the S1 and S1' subsites of the enzyme.[3] It has been reported that this compound is approximately 10-fold less effective as an inhibitor of aminopeptidases than bestatin.

For context, the inhibitory constants (Ki) for bestatin against various aminopeptidases have been reported. For instance, the Ki of bestatin for aminopeptidase M (AP-M) is 4.1 x 10⁻⁶ M.[4]

Table 1: Comparative Inhibitory Data of Bestatin and this compound

CompoundTarget EnzymeIC50KiFold Difference vs. BestatinReference
Bestatin Aminopeptidase M (AP-M)-4.1 µM-[4]
Bestatin Aminopeptidase N (CD13)5 nM--[5]
Bestatin Aminopeptidase B1-10 µM--[5]
This compound Aminopeptidases-Reported to be ~10-fold higher than bestatin~10-fold less potentGeneral literature consensus

Experimental Protocols

Synthesis of Ketomethylene Dipeptide Isosteres (General Approach)

Materials:

  • Appropriately protected amino acid derivatives (e.g., Cbz-protected amino acids)

  • Reagents for enolate formation (e.g., lithium diisopropylamide - LDA)

  • Alkylating agents

  • Solvents (e.g., tetrahydrofuran - THF)

  • Reagents for deprotection and purification

General Procedure:

  • Enolate Formation: A solution of a Cbz-protected amino acid ester is cooled to a low temperature (e.g., -78 °C) in an inert atmosphere. A strong base, such as LDA, is added dropwise to generate the corresponding enolate.

  • Alkylation: The desired alkylating agent, which will form the "side chain" of the second amino acid residue, is added to the enolate solution. The reaction is allowed to proceed at low temperature before being warmed to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography.

  • Deprotection and Modification: The protecting groups on the amino and carboxyl termini can be selectively removed to allow for further peptide coupling or to yield the final ketomethylene dipeptide isostere.

Aminopeptidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like bestatin and its analogues against aminopeptidases using a chromogenic substrate.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase N)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Inhibitor stock solutions (Bestatin and this compound dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Inhibitor Pre-incubation: Add varying concentrations of the inhibitor (e.g., from a serial dilution) to the wells of the 96-well plate. Also, include wells with solvent only as a control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Add the enzyme solution to each well containing the inhibitor and control solutions.

  • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

  • Initiation of Reaction: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots or non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Bestatin's primary target, Aminopeptidase N (CD13), is a multifunctional ectoenzyme involved in various cellular processes beyond peptide cleavage, including signal transduction. Inhibition of CD13 can therefore modulate downstream signaling pathways.

CD13-Mediated Signaling in Myeloid Cells

Cross-linking of CD13 on the surface of myeloid cells can initiate a signaling cascade independent of its enzymatic activity. This pathway involves the activation of Src family kinases, Syk, and subsequently PLCγ2, leading to an increase in intracellular calcium and the activation of the PI3K/Akt pathway. This signaling ultimately results in the activation of integrins such as CR3 (CD11b/CD18), promoting cell adhesion.[6]

CD13_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD13 CD13 (Aminopeptidase N) Src Src Family Kinases CD13->Src Activates CR3 CR3 (CD11b/CD18) Adhesion Cell Adhesion CR3->Adhesion Syk Syk Src->Syk Activates PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates PI3K PI3K PLCg2->PI3K Activates Akt Akt PI3K->Akt Activates Akt->CR3 Inside-out Signaling Bestatin Bestatin Bestatin->CD13 Inhibits (enzymatic activity)

Caption: CD13 signaling cascade in myeloid cells leading to CR3 activation and cell adhesion.

Bestatin-Induced Apoptosis via ROS and ERK1/2 Pathway

In some cancer cell lines, inhibition of CD13 by bestatin has been shown to increase the production of reactive oxygen species (ROS). This increase in ROS can lead to the downregulation of the ERK1/2 signaling pathway, which is often associated with cell survival and proliferation. The inhibition of ERK1/2 phosphorylation contributes to the induction of apoptosis.[7][8]

Bestatin_Apoptosis Bestatin Bestatin CD13 CD13 (Aminopeptidase N) Bestatin->CD13 Inhibits ROS Reactive Oxygen Species (ROS) CD13->ROS Suppresses ERK p-ERK1/2 ROS->ERK Inhibits Phosphorylation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: Bestatin-induced apoptosis through ROS production and inhibition of ERK1/2 signaling.

Experimental Workflow for Synthesis and Evaluation of Bestatin Analogues

The development of novel bestatin analogues, such as this compound, follows a structured workflow from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Analogue Design (e.g., Ketomethylene Isostere) Synthesis Organic Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification EnzymeAssay In Vitro Enzyme Inhibition Assays (IC50, Ki) Purification->EnzymeAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR InVivo In Vivo Studies (Animal Models) CellAssay->InVivo CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design Iterative Refinement

Caption: General workflow for the synthesis and evaluation of bestatin analogues.

Conclusion

This compound represents a chemically stable carba-analogue of the potent aminopeptidase inhibitor, bestatin. While the replacement of the amide bond with a ketomethylene group offers resistance to enzymatic degradation, it appears to come at the cost of reduced inhibitory potency. The parent compound, bestatin, continues to be a valuable tool for studying the diverse roles of aminopeptidases, particularly CD13, in cellular signaling pathways related to cell adhesion, proliferation, and apoptosis. Further research is warranted to obtain detailed, direct comparative data on the inhibitory profile of this compound and to explore further modifications of the bestatin scaffold to develop more potent and selective enzyme inhibitors for therapeutic applications.

References

An In-depth Technical Guide to the Binding Kinetics of Ketomethylenebestatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the binding kinetics of Ketomethylenebestatin and its parent analogues. This compound belongs to a class of potent, transition-state analogue inhibitors of zinc metallopeptidases, such as Aminopeptidase N (APN/CD13) and Leucyl Aminopeptidase (LAP). A defining characteristic of these inhibitors is their mechanism of slow-binding inhibition, which results in high-affinity interactions and prolonged residence times on the target enzyme, making them of significant interest for therapeutic development.

Quantitative Binding Kinetics Data

This compound is a structural analogue of the natural product Bestatin. The binding affinities for Bestatin have been well-characterized against several aminopeptidases and serve as a strong proxy for the kinetic behavior of its ketomethylene derivatives. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

Table 1: Inhibition Constants (Kᵢ) for Bestatin Against Various Aminopeptidases

Target Enzyme Enzyme Source Kᵢ Value Inhibition Type
Cytosolic Leucine Aminopeptidase --- 5.8 x 10⁻¹⁰ M (0.58 nM) Slow, Tight-Binding
Aeromonas Aminopeptidase Aeromonas proteolytica 1.8 x 10⁻⁸ M (18 nM) Slow, Tight-Binding
Aminopeptidase M (AP-M) --- 4.1 x 10⁻⁶ M (4.1 µM) Slow-Binding

| Microsomal Aminopeptidase (AP-N/CD13) | --- | 1.4 x 10⁻⁶ M (1.4 µM) | Rapidly Reversible |

Data sourced from scientific literature.[1][2]

Mechanism of Slow-Binding Inhibition

Unlike classical inhibitors that reach equilibrium rapidly, this compound and its analogues exhibit time-dependent inhibition. This behavior is characteristic of a two-step slow-binding mechanism.[1][2]

  • Initial Rapid Binding: The inhibitor (I) first binds to the enzyme (E) to form an initial, relatively weak enzyme-inhibitor complex (EI). This step is rapid and reversible.

  • Slow Isomerization: The initial EI complex then undergoes a slow conformational change (isomerization) to form a second, much more stable complex (EI*). This step is the rate-limiting part of the process and results in the tight-binding interaction.[2][3]

This mechanism is depicted as: E + I ⇌ EI → EI*

The slow isomerization to the EI* complex is responsible for the prolonged residence time of the inhibitor on the enzyme, a highly desirable property in drug candidates as it can lead to a more sustained therapeutic effect.[4]

SlowBindingMechanism E E + I EI EI E->EI k_on (fast) EI->E k_off (fast) EI_star EI* EI->EI_star k_iso (slow)

Mechanism of two-step slow-binding inhibition.

Experimental Protocol: Continuous Enzyme Inhibition Assay

The kinetic parameters of a slow-binding inhibitor like this compound are typically determined using a continuous spectrophotometric or fluorometric enzyme activity assay. This protocol outlines the general steps.

Objective: To measure the rate constants for the association, dissociation, and isomerization of the inhibitor with its target enzyme.

Materials:

  • Target Enzyme (e.g., Aminopeptidase N)

  • This compound (inhibitor) at various concentrations

  • Chromogenic or Fluorogenic Substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of kinetic measurements

  • 96-well microplates

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer. A typical range would span from 0.1x to 10x the expected Kᵢ.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the final working concentration (typically at or below the Kₘ value).

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer and the inhibitor solution at various concentrations. Include control wells with no inhibitor.

    • Initiate the reaction by adding the enzyme to each well.

    • Immediately after adding the enzyme, add the substrate to all wells to start the reaction.

  • Data Acquisition:

    • Place the microplate in a pre-warmed plate reader.

    • Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time. Measurements should be taken at frequent intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the transition to the final steady-state rate (typically 15-30 minutes).

  • Data Analysis:

    • The resulting data are progress curves (absorbance vs. time). In the presence of a slow-binding inhibitor, these curves will be nonlinear, showing an initial burst of activity followed by a slow decrease as the tight EI* complex forms.

    • Each progress curve is fitted to the equation for slow-binding inhibition to determine the observed rate constant (kₒₒₒ) for the onset of inhibition at that specific inhibitor concentration.

    • The calculated kₒₒₒ values are then plotted against the inhibitor concentration [I]. The shape of this plot (linear or hyperbolic) reveals the underlying kinetic constants (kₒₙ, kₒբբ) and the overall inhibition constant (Kᵢ).

AssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Analysis arrow arrow prep_inhibitor Prepare Inhibitor Dilutions prep_enzyme Prepare Enzyme Solution prep_substrate Prepare Substrate Solution add_reagents Add Buffer + Inhibitor to 96-well plate prep_substrate->add_reagents start_reaction Initiate with Enzyme + Substrate add_reagents->start_reaction read_plate Measure Absorbance/Fluorescence over time (kinetic read) start_reaction->read_plate plot_curves Generate Progress Curves (Signal vs. Time) read_plate->plot_curves fit_data Fit curves to determine k_obs plot_curves->fit_data final_plot Plot k_obs vs. [Inhibitor] to find Ki fit_data->final_plot

Workflow for determining slow-binding kinetic parameters.

References

A Framework for Preliminary Toxicity Assessment of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for preliminary toxicity studies on the specific compound "Ketomethylenebestatin" did not yield publicly available data. Therefore, this technical guide provides a generalized framework for the preliminary toxicological evaluation of a novel therapeutic agent, intended for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are based on established preclinical toxicology guidelines.[1][2][3][4]

The primary objectives of a preliminary toxicity evaluation are to identify a safe initial dose for human studies, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1][4] This process typically follows a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models.[3]

Data Presentation: Summarizing Quantitative Toxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. Quantitative data from preliminary studies should be organized systematically. The following table illustrates a typical structure for summarizing key toxicity endpoints.

Assay Type Endpoint Description Example Value Significance
In Vitro Cytotoxicity IC50 (μM)The concentration of a substance that inhibits 50% of a biological process, such as cell growth.15.2 μMProvides an initial measure of the compound's potency in causing cell death.
LDH Release (% of control)Lactate dehydrogenase (LDH) is released from cells upon membrane damage, indicating cytotoxicity.180% at 20 μMQuantifies the extent of cell membrane damage induced by the compound.[5]
In Vivo Acute Toxicity LD50 (mg/kg)The dose of a substance that is lethal to 50% of the test animal population.[6]> 2000 mg/kgEstablishes the acute lethal dose of the compound.
MTD (mg/kg)The highest dose of a drug that does not cause unacceptable toxicity over a specified period.500 mg/kgHelps in determining the dose range for subsequent repeat-dose toxicity studies.[7]
NOAEL (mg/kg)The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[8][9]100 mg/kgA critical value for establishing a safe starting dose in human clinical trials.[9]
Organ-Specific Toxicity ALT/AST Levels (U/L)Alanine and Aspartate aminotransferases are enzymes that, when elevated in the blood, can indicate liver damage.ALT: 150, AST: 210Key biomarkers for assessing potential hepatotoxicity.
Serum Creatinine (mg/dL)A waste product that is filtered by the kidneys; elevated levels can indicate impaired kidney function.1.8 mg/dLA common biomarker for assessing potential nephrotoxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the integrity of toxicity studies. Below are generalized protocols for common in vitro and in vivo assays.

1. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[5]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with solvent) and untreated control wells.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity of a substance and involves sequential dosing of single animals.[10]

  • Animal Selection and Housing:

    • Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), as the female is often assumed to be more sensitive.[6]

    • Acclimatize the animals for at least 5 days before the study.

    • House the animals in standard conditions with ad libitum access to food and water, except for a brief fasting period before dosing.

  • Dosing and Observation:

    • Fast the first animal overnight prior to dosing.

    • Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on any existing information or a default value (e.g., 175 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 14 days.[7]

    • The outcome for the first animal determines the dose for the next animal. If the first animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

    • This sequential process continues until a stopping criterion is met (e.g., a specified number of reversals in outcome have occurred).

  • Data Collection and Analysis:

    • Record body weights, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and any mortality.

    • At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals.

    • The LD50 is calculated from the dosing sequence using a maximum likelihood method.

Mandatory Visualization

Hypothetical Signaling Pathway for Drug-Induced Apoptosis

This diagram illustrates a potential mechanism by which a xenobiotic compound could induce apoptosis through mitochondrial stress and the activation of the JNK signaling pathway.[11][12][13]

Xenobiotic Xenobiotic Compound Metabolism Metabolism (e.g., CYP450) Xenobiotic->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondria ReactiveMetabolite->Mitochondria Stress ROS Increased ROS Mitochondria->ROS JNK JNK Activation ROS->JNK Bax Bax Activation JNK->Bax MOMP MOMP Bax->MOMP CytochromeC Cytochrome C Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential pathway for xenobiotic-induced apoptosis.

Experimental Workflow for Preliminary Toxicity Assessment

The following diagram outlines the logical progression of a preliminary toxicity study, from initial in vitro screening to in vivo confirmation.[3]

Start Start: Novel Compound InVitro In Vitro Cytotoxicity Screening (e.g., MTT, LDH assays) Start->InVitro Potency Determine IC50 InVitro->Potency InVivo In Vivo Acute Toxicity Study (e.g., Rodent model) Potency->InVivo If potent DoseRange Determine MTD, NOAEL InVivo->DoseRange OrganToxicity Assess Target Organ Toxicity (Histopathology, Biomarkers) DoseRange->OrganToxicity Decision Decision Point: Proceed to further studies? OrganToxicity->Decision End End of Preliminary Toxicity Assessment Decision->End

A generalized workflow for preliminary toxicity studies.

References

Methodological & Application

Application Notes and Protocols for the Use of Bestatin (a close analog of Ketomethylenebestatin) in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketomethylenebestatin is a carba-analog of the aminopeptidase inhibitor, bestatin.[1] It is characterized as being 10-fold less effective as an inhibitor of aminopeptidases than bestatin.[1] Due to a lack of specific published research on the use of this compound in breast cancer cell lines, this document provides detailed application notes and protocols for its more potent and well-studied analog, Bestatin (also known as Ubenimex). Bestatin has demonstrated anti-tumor and immunomodulatory effects and has been investigated for its potential in treating various cancers.[2][3][4] Recent studies have focused on its role in targeting breast cancer stem cells (BCSCs), which are implicated in tumor progression and drug resistance.[2][5][6][7]

Bestatin, an antibiotic of microbial origin, has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs both in vitro and in vivo.[2][7] Its mechanism of action involves targeting puromycin-sensitive aminopeptidase (PSA), a zinc metallopeptidase.[2][7]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Bestatin in two common breast cancer cell lines.

Cell LineIC50 (mM)
MCF-72.412 ± 0.373
SKBR33.078 ± 0.453

Data extracted from a study on the effect of Bestatin on breast cancer cell lines.[2]

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the efficacy of Bestatin in breast cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (ER-positive breast cancer cell line)

    • SKBR3 (HER2-positive breast cancer cell line)

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with:

      • 10% Fetal Bovine Serum (FBS)

      • 1% Penicillin-Streptomycin

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • The culture medium is replaced every 2-3 days.

    • Cells are passaged upon reaching 80-90% confluency.

Cell Proliferation Assay (Dose-Response Curve)
  • Objective: To determine the IC50 value of Bestatin in breast cancer cell lines.

  • Method:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of Bestatin in the culture medium.

    • Replace the medium in the wells with the medium containing varying concentrations of Bestatin. Include a vehicle control (medium without Bestatin).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the Bestatin concentration and determine the IC50 value using non-linear regression analysis.

Wound Healing Assay
  • Objective: To assess the effect of Bestatin on cell migration.

  • Method:

    • Seed cells in a 6-well plate and grow them to confluency.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with a fresh medium containing a non-toxic concentration of Bestatin (e.g., 0.25 mM) or vehicle control.[2]

    • Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis
  • Objective: To determine the effect of Bestatin on the cell cycle distribution.

  • Method:

    • Treat cells with Bestatin at a predetermined concentration and for a specific duration.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Signaling Pathway of Bestatin in Breast Cancer Stem Cells

Bestatin_Signaling_Pathway Bestatin Bestatin PSA Puromycin-Sensitive Aminopeptidase (PSA) Bestatin->PSA inhibits CellCycle Cell Cycle Regulation PSA->CellCycle regulates Apoptosis Increased Apoptosis CellCycle->Apoptosis Proliferation Decreased Proliferation CellCycle->Proliferation Stemness Decreased BCSC Stemness Apoptosis->Stemness Proliferation->Stemness

Caption: Proposed mechanism of Bestatin in breast cancer stem cells.

Experimental Workflow for Evaluating Bestatin

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Breast Cancer Cell Culture (MCF-7, SKBR3) DoseResponse Dose-Response Assay (Determine IC50) CellCulture->DoseResponse WoundHealing Wound Healing Assay (Assess Migration) CellCulture->WoundHealing CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycleAnalysis Tumorigenesis BCSC Tumorigenesis in Xenograft Model CellCulture->Tumorigenesis

Caption: Workflow for assessing Bestatin's effects on breast cancer cells.

References

Application Note: Assessment of Cell Viability Following Treatment with Ketomethylenebestatin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketomethylenebestatin is a novel compound under investigation for its potential therapeutic applications. As a putative protease inhibitor, understanding its effect on cell viability is a critical first step in characterizing its biological activity. This application note provides a detailed protocol for assessing cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of these formazan crystals, which is determined by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[2]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells.[2] This reduction results in the formation of insoluble purple formazan crystals.[2] These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm).[3] The intensity of the purple color is directly proportional to the number of viable cells.[2]

Materials and Reagents

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution of known concentration)

  • MTT solution (5 mg/mL in sterile PBS)[1][4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound, if necessary

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Seeding:

  • Harvest cells that are in the logarithmic phase of growth.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). Ensure cell viability is above 90%.

  • Resuspend the cells in a complete culture medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (a common starting point is 1 x 10⁴ to 5 x 10⁴ cells/well).[5]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in a complete culture medium. The final concentrations should be chosen based on the expected potency of the compound. A common approach is to use a log or semi-log dilution series.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells treated with culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.

3. MTT Assay:

  • Following the treatment period, carefully aspirate the medium containing the compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[3]

  • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[2][5] During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well.[5]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2]

  • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[2]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.087100
0 (Vehicle Control)1.2480.09199.5
0.11.1320.07590.3
10.8760.06369.8
100.4510.04236.0
500.1980.02115.8
1000.1020.0158.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Signaling Pathway Diagram

signaling_pathway cluster_inhibition Protease Inhibition cluster_pathway Apoptotic Pathway This compound This compound target_protease Target Protease This compound->target_protease Inhibits stress_signal Cellular Stress target_protease->stress_signal Induces bax_bak Bax/Bak Activation stress_signal->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis (Cell Death) caspase_3->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Ketomethylenebestatin Analogue (Compound X) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo studies specifically for "ketomethylenebestatin" is limited in publicly available scientific literature. The following application notes and protocols are a comprehensive guide based on established methodologies for analogous aminopeptidase inhibitors, such as bestatin and other MetAP2 inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals. It is imperative that researchers conduct compound-specific dose-finding and toxicity studies prior to initiating efficacy experiments.

Introduction

Compound X, a novel ketomethylene-based analogue of bestatin, is a potent inhibitor of a key aminopeptidase. Dysregulation of aminopeptidases is a hallmark of various malignancies, where they contribute to tumor progression, angiogenesis, and evasion of apoptosis. The mechanism of action for Compound X is hypothesized to involve the induction of cell cycle arrest and the promotion of apoptosis in cancer cells through the inhibition of its target aminopeptidase. This document provides detailed protocols for the preclinical evaluation of Compound X's in vivo safety and efficacy in established mouse models of cancer.

Quantitative Data Summary

The data presented below is a summary from published in vivo studies of the analogous aminopeptidase inhibitor, bestatin. This table should be used as a reference point for designing initial in vivo experiments with Compound X.

Table 1: Representative In Vivo Data for the Aminopeptidase Inhibitor Bestatin in Mouse Models

ParameterValueMouse ModelCompoundSource
Efficacy Studies
Effective Dose2 and 20 mg/kg/dayNude mice with NaUCC-4 choriocarcinoma xenograftsBestatin[1]
50 mg/kg, every 2 daysNude mice with MCF-7 breast cancer xenograftsBestatin[2]
Administration RouteIntraperitoneal (i.p.)Nude mice with choriocarcinoma xenograftsBestatin[1]
Intraperitoneal (i.p.)Nude mice with breast cancer xenograftsBestatin[2]
Treatment Duration4 weeksNude mice with choriocarcinoma xenograftsBestatin[1]
10 daysNude mice with breast cancer xenograftsBestatin[2]
Tumor Growth InhibitionSignificant inhibition at 2 and 20 mg/kgNude mice with choriocarcinoma xenograftsBestatin[1]
Reduced tumor volumeNude mice with breast cancer xenograftsBestatin[2]
Metastasis InhibitionReduced metastatic lesions in the lungsNude mice with breast cancer xenograftsBestatin[2]
Mechanism of Action
Direct cytostatic activityNude mice with choriocarcinoma xenograftsBestatin[1]
Induction of G0/G1 phase accumulationNaUCC-4 choriocarcinoma cells (in vitro)Bestatin[1]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To ascertain the highest dose of Compound X that can be administered without inducing dose-limiting toxicity in mice.

Materials:

  • Compound X

  • Sterile vehicle (e.g., saline, PBS with a solubilizing agent such as DMSO)

  • 8-10 week old healthy mice (e.g., BALB/c strain)

  • Appropriate syringes and needles for the chosen administration route

  • Animal balance

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for a minimum of one week prior to the study.

  • Dose Formulation: Prepare a concentrated stock solution of Compound X in a suitable vehicle. Subsequently, prepare serial dilutions for the various dose cohorts.

  • Dose Administration and Escalation:

    • Begin with a conservative starting dose and escalate in subsequent cohorts of mice.

    • Administer a single dose of Compound X via the intended clinical route (e.g., intraperitoneal, oral gavage).

    • A control group receiving only the vehicle is mandatory.

  • Toxicity Monitoring:

    • Observe the animals daily for a period of 14 days for any clinical signs of toxicity, such as changes in posture, fur texture, activity levels, and breathing.

    • Record the body weight of each animal daily. A body weight loss exceeding 15% is generally considered a sign of significant toxicity.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality or severe signs of toxicity are observed.

In Vivo Efficacy in a Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of Compound X in an established human tumor xenograft mouse model.

Materials:

  • A human cancer cell line of interest

  • 6-8 week old immunocompromised mice (e.g., Athymic Nude, SCID)

  • Matrigel (optional)

  • Compound X formulated at the desired concentration

  • Sterile vehicle

  • Calipers

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or culture medium.

    • Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth regularly.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups, ensuring a similar average tumor volume across groups.

  • Drug Administration:

    • Administer Compound X at a previously determined safe and effective dose, or the vehicle to the control group, following a defined schedule (e.g., daily, every other day).

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2 .

    • Monitor the body weight of the animals as an indicator of systemic toxicity.

  • Study Termination and Analysis:

    • The study can be concluded after a fixed duration or when tumors in the control group reach a predefined endpoint.

    • The primary endpoint is the comparison of tumor growth between the treated and control groups. In a study on breast cancer, lung tissue was also examined for metastatic lesions[2].

Visualizations

Proposed Signaling Pathway for Compound X

The inhibition of aminopeptidases by Compound X is postulated to disrupt cellular protein homeostasis, leading to an accumulation of key regulatory proteins that can halt the cell cycle and trigger apoptosis.

Signaling_Pathway cluster_0 Cellular Effects CellCycle Cell Cycle Arrest (G0/G1 Phase) Apoptosis Induction of Apoptosis CompoundX Compound X Aminopeptidase Target Aminopeptidase CompoundX->Aminopeptidase Inhibits ProteinDegradation Protein Degradation Aminopeptidase->ProteinDegradation Promotes CyclinInhibitors Accumulation of Cell Cycle Inhibitors (e.g., p27) ProteinDegradation->CyclinInhibitors Degrades ProApoptotic Accumulation of Pro-Apoptotic Proteins (e.g., Bax) ProteinDegradation->ProApoptotic Degrades CyclinInhibitors->CellCycle ProApoptotic->Apoptosis

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the key steps in conducting an in vivo efficacy study using a xenograft mouse model.

Experimental_Workflow start Cell Culture implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treat Treatment with Compound X or Vehicle randomize->treat monitor Monitoring of Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint Reached monitor->endpoint Predefined duration or tumor size limit analysis Tumor Excision and Data Analysis endpoint->analysis

Caption: Workflow for a xenograft efficacy study.

References

Application Note & Protocol: Dose-Response Analysis of Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of Ketomethylenebestatin and Related Aminopeptidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial in a variety of biological processes, including protein turnover, antigen presentation, and the processing of peptide hormones.[1] Their dysregulation has been implicated in diseases such as cancer, hypertension, and inflammation, making them attractive targets for therapeutic intervention.[1][3]

Bestatin (also known as Ubenimex) is a well-characterized, competitive inhibitor of several aminopeptidases, including Leucine Aminopeptidase (LAP), Aminopeptidase B, and Leukotriene A4 Hydrolase.[4][5][6][7][8][9] this compound is a structural analog of bestatin. This application note provides a framework for analyzing the dose-response relationship of this compound and similar aminopeptidase inhibitors. It includes protocols for both enzymatic and cell-based assays to determine key parameters such as IC50 (half-maximal inhibitory concentration).

Mechanism of Action: Aminopeptidase Inhibition

Bestatin and its analogs function as competitive inhibitors. They bind to the active site of metallo-aminopeptidases, preventing the natural substrate from binding and being hydrolyzed.[2][3][7] This inhibition can modulate immune responses, induce apoptosis in cancer cells, and prevent the degradation of certain peptides like enkephalins.[4][5]

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Enzyme Aminopeptidase (e.g., Leucine Aminopeptidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Peptide Substrate (N-terminal Leucine) Substrate->ES_Complex Binds ES_Complex->Enzyme Releases Products Cleaved Peptide + Leucine ES_Complex->Products Catalyzes Inhibitor This compound (Competitive Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Binds Enzyme_Inhib Aminopeptidase Enzyme_Inhib->EI_Complex Binds Substrate_Blocked Peptide Substrate Substrate_Blocked->EI_Complex Binding Blocked

Figure 1: Mechanism of competitive aminopeptidase inhibition.

Data Presentation: Dose-Response Analysis

A critical step in characterizing an inhibitor is to determine its dose-response curve, from which the IC50 value is derived. The IC50 represents the concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme or cell viability) by 50%. This is typically achieved by measuring the effect of the inhibitor across a range of concentrations.

Table 1: Example Dose-Response Data for an Aminopeptidase Inhibitor

Inhibitor Concentration (nM)Log Concentration% Enzyme Inhibition% Cell Viability
0.1-1.02.598.1
10.08.195.3
101.025.688.7
501.748.275.4
1002.065.352.1
5002.789.122.6
10003.095.78.9
100004.098.25.2

Note: The data presented in this table is illustrative and serves as an example for how to structure experimental results.

Experimental Protocols

Protocol 1: Leucine Aminopeptidase (LAP) Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of LAP and its inhibition by a test compound like this compound. The assay uses L-leucine-p-nitroanilide as a substrate, which upon cleavage by LAP, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human Leucine Aminopeptidase (LAP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: L-leucine-p-nitroanilide

  • Test Compound (this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration might be 1 mM, diluted down to the nM or pM range. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • X µL of Assay Buffer

    • 10 µL of the serially diluted test compound or vehicle control.

    • 10 µL of LAP enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the L-leucine-p-nitroanilide substrate solution to each well to start the reaction. The final volume should be uniform across all wells (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the rate of the vehicle control as 100% activity.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][10][11] The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Human cancer cell line (e.g., HL-60, a leukemia cell line sensitive to bestatin)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound (this compound)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach (for adherent cells) or stabilize.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with vehicle-treated medium (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percent viability for each concentration: % Viability = 100 * (Abs_treated / Abs_control).

    • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for conducting a cell-based dose-response experiment.

cluster_workflow Dose-Response Experimental Workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Incubate 24-72h) A->C B 2. Compound Preparation (Serial Dilution) B->C D 4. Add Viability Reagent (e.g., MTT, MTS) C->D E 5. Incubation & Solubilization D->E F 6. Read Absorbance (Microplate Reader) E->F G 7. Data Analysis - Normalize to Control - Plot Dose-Response Curve F->G H 8. Determine IC50 Value G->H

Figure 2: General workflow for a cell-based dose-response assay.

References

Application Notes and Protocols: Assessing Ketomethylenebestatin in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably in tumor growth and metastasis. The ability to modulate angiogenesis is therefore a key area of research in drug development. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a robust and widely used in vitro model to screen for compounds that can either promote or inhibit angiogenesis. This document provides a detailed protocol for assessing the anti-angiogenic potential of Ketomethylenebestatin, a carba-analog of Bestatin, using the HUVEC tube formation assay. Bestatin (Ubenimex) is known to inhibit aminopeptidases, such as aminopeptidase N (APN/CD13), and has demonstrated anti-angiogenic properties by affecting endothelial cell tube formation.[1][2] Continuous exposure to Bestatin has been shown to modulate the expression of angiogenesis-related genes, including Vascular Endothelial Growth Factor (VEGF).[3][4] This protocol outlines the experimental workflow, data analysis, and potential signaling pathways involved.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Calcein AM fluorescent dye

  • 96-well culture plates

  • Inverted fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin)

HUVEC Culture
  • Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. For the tube formation assay, use HUVECs between passages 3 and 6.

HUVEC Tube Formation Assay Protocol
  • Plate Coating:

    • Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • On ice, add 50 µL of BME to each well of the 96-well plate.[5]

    • Ensure the BME is evenly distributed across the well surface by gently swirling the plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Seeding and Treatment:

    • Harvest HUVECs using Trypsin-EDTA and neutralize with a medium containing FBS.

    • Centrifuge the cells and resuspend them in a serum-starved medium (e.g., EGM-2 with 1% FBS) to a final concentration of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the serum-starved medium. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., Suramin).

    • Add 100 µL of the HUVEC suspension to each BME-coated well (resulting in 2 x 10^4 cells per well).

    • Immediately add 100 µL of the this compound dilutions or controls to the respective wells.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor the cells periodically for tube formation.

    • After incubation, carefully remove the medium from the wells.

    • Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Capture images of the tube network in each well using a fluorescence microscope at 4x or 10x magnification.

Quantification of Tube Formation

The extent of tube formation can be quantified by measuring several parameters using image analysis software:

  • Total Tube Length: The sum of the lengths of all tube segments.

  • Number of Branches: The total count of branching points in the tube network.

  • Number of Meshes/Loops: The number of enclosed areas formed by the tube network.

Data Presentation

The quantitative data from the tube formation assay should be summarized in a table for clear comparison of the dose-dependent effects of this compound.

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of BranchesNumber of Meshes
Vehicle Control012500 ± 850150 ± 2080 ± 10
This compound111200 ± 780135 ± 1872 ± 9
This compound108500 ± 65090 ± 1245 ± 6
This compound504200 ± 31040 ± 815 ± 4
Positive Control (Suramin)1002500 ± 20020 ± 55 ± 2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bme Coat 96-well plate with BME seed_cells Seed HUVECs onto BME-coated plate prep_bme->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells prep_compound Prepare this compound dilutions add_compound Add this compound or controls prep_compound->add_compound seed_cells->add_compound incubate Incubate for 4-18 hours at 37°C add_compound->incubate stain Stain with Calcein AM incubate->stain image Image acquisition (Fluorescence Microscopy) stain->image quantify Quantify tube formation (ImageJ) image->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN Aminopeptidase N (CD13) VEGFR2 VEGFR-2 APN->VEGFR2 Modulates activity PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Gene Gene Expression (e.g., VEGF) Akt->Gene PKC PKC PLCg->PKC PKC->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Angiogenesis Angiogenesis (Tube Formation) Gene->Angiogenesis This compound This compound This compound->APN Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Potential mechanism of this compound in angiogenesis.

Discussion of Potential Mechanism

This compound, as an analog of Bestatin, is hypothesized to exert its anti-angiogenic effects through the inhibition of aminopeptidases on the surface of endothelial cells. Aminopeptidase N (CD13) is known to play a role in angiogenesis.[6] By inhibiting these enzymes, this compound may interfere with the downstream signaling cascades that are crucial for endothelial cell migration, proliferation, and differentiation into capillary-like structures.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.[7] VEGF binds to its receptor, VEGFR-2, on endothelial cells, which triggers a cascade of intracellular events involving pathways such as PI3K/Akt and MAPK/ERK. These pathways ultimately lead to the gene expression changes necessary for angiogenesis. Some studies suggest that the anti-angiogenic effects of Bestatin may be mediated by the modulation of VEGF expression.[3][4] Therefore, it is plausible that this compound could inhibit HUVEC tube formation by disrupting the VEGF/VEGFR-2 signaling axis, potentially through the modulation of aminopeptidase activity which may influence receptor function or ligand availability. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its mechanism of action.

References

Application Note: Determination of IC50 for Ketomethylenebestatin, a Putative Aminopeptidase M Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are crucial in various physiological processes, including protein maturation, degradation of peptide hormones, and antigen presentation.[2] Aminopeptidase M (EC 3.4.11.2), a membrane-bound zinc metalloenzyme, is particularly involved in the metabolism of vasoactive peptides, making it a potential therapeutic target for cardiovascular diseases.[3] Ketomethylenebestatin is a peptidomimetic compound designed as a potential inhibitor of aminopeptidases, analogous to the known inhibitor bestatin. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against aminopeptidase M.

Principle

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific experimental conditions.[4] This protocol describes an in vitro enzyme activity assay using a chromogenic substrate, L-leucine-p-nitroanilide. Aminopeptidase M cleaves this substrate, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. The rate of the reaction is proportional to the enzyme activity. By measuring the enzyme activity in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.

Data Presentation

The following table summarizes hypothetical IC50 data for this compound against Aminopeptidase M. This data is for illustrative purposes to guide the user in presenting their experimental findings.

InhibitorTarget EnzymeSubstrateIC50 (nM) [Hypothetical]Hill Slope
This compoundAminopeptidase ML-leucine-p-nitroanilide75.31.20.985

Experimental Protocol

Materials and Reagents
  • Recombinant human Aminopeptidase M (purified)

  • This compound (stock solution in DMSO)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_components Add Enzyme, Inhibitor, and Buffer to Plate prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction read_absorbance Measure Absorbance at 405 nm incubate_reaction->read_absorbance calc_inhibition Calculate Percent Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 1: Experimental workflow for IC50 determination.
Procedure

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

    • Enzyme Solution: Prepare a working solution of Aminopeptidase M in assay buffer to a final concentration of 2 ng/µL.

    • Substrate Solution: Prepare a 10 mM stock solution of L-leucine-p-nitroanilide in DMSO. Dilute to a working concentration of 1 mM in assay buffer just before use.

    • Inhibitor Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control (100% activity) and blank wells, add 10 µL of assay buffer containing the same final concentration of DMSO.

    • Add 20 µL of the Aminopeptidase M working solution to all wells except the blank. To the blank wells, add 20 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the 1 mM substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of inhibited well / Absorbance of control well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Mechanism of Inhibition

Aminopeptidases are often metalloenzymes that utilize a metal ion, typically zinc, in their active site for catalysis.[1][2] The zinc ion coordinates with a water molecule to facilitate the nucleophilic attack on the peptide bond of the substrate. Inhibitors like bestatin and, putatively, this compound act as transition-state analogs, chelating the active site zinc ion and preventing substrate binding and catalysis.

mechanism_of_inhibition cluster_active Enzyme Activity cluster_inhibited Enzyme Inhibition enzyme_active Aminopeptidase M (Active) Zn²⁺ in Active Site products Cleaved Products enzyme_active:f0->products Hydrolysis substrate Peptide Substrate substrate->enzyme_active:f0 enzyme_inhibited Aminopeptidase M (Inhibited) Zn²⁺ Chelated no_reaction No Reaction enzyme_inhibited:f0->no_reaction inhibitor This compound inhibitor->enzyme_inhibited:f0

Figure 2: General mechanism of aminopeptidase inhibition.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound against Aminopeptidase M. The described enzymatic assay is a robust and reproducible method for assessing the potency of potential inhibitors. Accurate determination of IC50 values is a critical step in the characterization of novel therapeutic agents targeting aminopeptidases.

References

Application Notes and Protocols for Ketomethylenebestatin in Leukemia Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketomethylenebestatin is a carba-analog of bestatin, a well-characterized inhibitor of several aminopeptidases, including aminopeptidase N (CD13). While research specifically detailing the effects of this compound on leukemia cell proliferation is limited, its structural similarity to bestatin (also known as Ubenimex) allows for inferred mechanisms of action and provides a strong basis for its investigation as a potential anti-leukemic agent. Bestatin and other aminopeptidase inhibitors have demonstrated the ability to inhibit proliferation and induce apoptosis in various leukemia cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for the study of this compound's effects on leukemia cell proliferation, based on the known activities of its parent compound and other relevant aminopeptidase inhibitors.

Mechanism of Action

Aminopeptidases play a crucial role in the cellular protein cycle by catalyzing the hydrolysis of amino acids from the N-terminus of peptides and proteins. Malignant cells, with their high metabolic and proliferative rates, may be more reliant on this protein cycling than normal cells.[4] Inhibition of these enzymes by agents such as bestatin and its analogs is thought to disrupt this process, leading to an amino acid deprivation response (AADR).[2] This cellular stress response can trigger several downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Key signaling pathways implicated in the anti-leukemic effects of aminopeptidase inhibitors include:

  • mTOR Pathway Inhibition: Aminopeptidase inhibitors have been shown to inhibit the phosphorylation of downstream effectors of the mTOR pathway, a central regulator of cell growth and proliferation.[2]

  • MAPK and GSK-3β Pathway Modulation: Studies with aminopeptidase inhibitors in chronic myelogenous leukemia (CML) cell lines have shown suppression of serine phosphorylation of both MAPK and glycogen synthase kinase-3β (GSK-3β).[1]

  • Induction of Apoptosis: By disrupting cellular homeostasis, these inhibitors can increase the expression of pro-apoptotic proteins like Noxa and decrease the expression of anti-apoptotic proteins like Mcl-1, leading to caspase-dependent apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for aminopeptidase inhibitors in leukemia cell lines. While specific data for this compound is not currently available, these values for related compounds provide a reference for expected potency.

Table 1: IC50 Values of Aminopeptidase Inhibitor CHR-2797 in Acute Myeloid Leukemia (AML)

Cell TypeIC50 Range (μM)Median IC50 (μM)
Primary Diagnostic AML Samples (n=52)0.01 - >401.2[4]
Normal Bone Marrow Samples (n=10)6.2 - >4015[4]

Table 2: IC50 Values of Aminopeptidase Inhibitor CHR-2797 in AML Cell Lines

Cell LineAverage IC50 (μM)IC50 Range (μM)
HL60, KG1, K562, U93710.01 - 10[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of leukemia cells.

Materials:

  • Leukemia cell line (e.g., K562, HL-60, U937)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cell line

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the proliferation assay) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

G cluster_0 This compound's Inferred Mechanism of Action This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibition AADR Amino Acid Deprivation Response Aminopeptidases->AADR Induction mTOR_pathway mTOR Pathway AADR->mTOR_pathway Inhibition Apoptosis Apoptosis AADR->Apoptosis Induction Proliferation Cell Proliferation mTOR_pathway->Proliferation Inhibition

Caption: Inferred mechanism of action of this compound in leukemia cells.

G cluster_1 Experimental Workflow for Proliferation Assay A Seed Leukemia Cells (96-well plate) B Treat with This compound A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for assessing leukemia cell proliferation using the MTT assay.

G cluster_2 Signaling Pathway of Aminopeptidase Inhibition AP_Inhibitor Aminopeptidase Inhibitor MAPK MAPK Phosphorylation AP_Inhibitor->MAPK Suppression GSK3b GSK-3β Phosphorylation AP_Inhibitor->GSK3b Suppression Caspase3 Caspase-3 Activation AP_Inhibitor->Caspase3 Induction CyclinD1 Cyclin D1 MAPK->CyclinD1 Reduction GSK3b->CyclinD1 Reduction CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Induction Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling effects of aminopeptidase inhibition in leukemia cells.

References

Troubleshooting & Optimization

troubleshooting Ketomethylenebestatin solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketomethylenebestatin, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Observation: this compound powder is not dissolving or forms a precipitate in DMSO.

This is a common issue with hydrophobic peptides and peptide analogues. The following steps outline a recommended troubleshooting workflow.

G cluster_0 A Start: Lyophilized This compound B Add recommended volume of pure DMSO A->B C Vortex gently for 1-2 minutes B->C D Visually inspect for undissolved particles C->D E Is the solution clear? D->E F Solution is ready for use or further dilution E->F Yes G Troubleshooting Steps E->G No H Apply gentle warming (30-40°C) G->H I Sonicate for 5-10 minutes H->I J Incrementally add more DMSO I->J K Re-evaluate solubility J->K K->F Dissolved L Consider alternative solvents (e.g., DMF) K->L Still Undissolved

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Due to its hydrophobic nature, pure DMSO is the recommended starting solvent for dissolving this compound.[1][2][3] For subsequent use in aqueous solutions, the DMSO stock solution should be added dropwise to the aqueous buffer with gentle mixing to prevent precipitation.[2]

Q2: I've added DMSO, but the compound isn't dissolving. What should I do?

A2: If you observe particulate matter after adding DMSO and vortexing, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 30-40°C. This can increase the solubility of the compound.[4]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.[3]

  • Increase Solvent Volume: If the concentration is too high, incrementally add more DMSO.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid cytotoxic effects.[5] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[5] Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution in DMSO?

A4: For short-term storage (days to weeks), the stock solution can be kept at 4°C. For long-term storage (months to years), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q5: Can I use other solvents if DMSO is not compatible with my experiment?

A5: Yes, for hydrophobic peptides, other organic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can be considered.[3][7] However, the compatibility of these solvents with your specific assay must be verified.

Quantitative Data Summary

PropertyValueSource/Notes
Chemical Formula C₁₇H₂₅NO₄PubChem CID: 192275
Molecular Weight 307.39 g/mol PubChem CID: 192275
Estimated Solubility in DMSO ≥ 10 mg/mLBased on general solubility of hydrophobic peptides in DMSO. A concentration of 50-100 µl of DMSO is often sufficient for 1 mg of peptide.[8]
Recommended Stock Concentration 1-10 mMA common starting point for creating stock solutions for biological assays.
Appearance Lyophilized white to off-white powderTypical appearance of a purified peptide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh a small amount of the lyophilized powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg of this compound (MW = 307.39 g/mol ):

      • Volume (µL) = (1 / 307.39) * 100,000 ≈ 325.3 µL

  • Dissolve: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound.

  • Mix: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Store: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

G cluster_0 start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Lyophilized Powder equilibrate->weigh calculate Calculate Required Volume of DMSO weigh->calculate add_dmso Add DMSO to Powder calculate->add_dmso vortex Vortex Gently Until Dissolved add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution.

References

how to address IC50 variability in Ketomethylenebestatin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ketomethylenebestatin experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their work with this potent enzyme inhibitor.

Troubleshooting Guide: IC50 Variability

Unexplained variability in IC50 values is a common challenge in enzyme inhibition assays. This guide provides a structured approach to identifying and mitigating the root causes of such variability in your this compound experiments.

Q1: My IC50 values for this compound are inconsistent between experiments. What are the primary factors I should investigate?

A1: IC50 variability can stem from several sources. A systematic approach to troubleshooting is crucial. The main areas to focus on are:

  • Experimental Conditions: Subtle changes in your assay conditions can significantly impact enzyme kinetics and, consequently, IC50 values.

  • Reagent Quality and Handling: The stability and concentration of your enzyme, substrate, and inhibitor are critical.

  • Assay Protocol and Execution: Minor deviations in the experimental procedure can introduce significant errors.

  • Data Analysis: The method used to calculate the IC50 can influence the final value.

The following flowchart outlines a logical troubleshooting workflow:

IC50_Troubleshooting_Workflow start Start: Inconsistent IC50 Values exp_cond Review Experimental Conditions (Temp, pH, Buffer) start->exp_cond exp_cond->start Inconsistencies Found & Corrected reagent_qual Assess Reagent Quality (Enzyme, Substrate, Inhibitor) exp_cond->reagent_qual Conditions Consistent reagent_qual->start Issues Identified & Resolved protocol_exec Examine Assay Protocol & Execution reagent_qual->protocol_exec Reagents Verified protocol_exec->start Deviations Found & Standardized data_analysis Verify Data Analysis Method protocol_exec->data_analysis Protocol Followed Strictly data_analysis->start Errors Corrected consistent_results Consistent IC50 Values Achieved data_analysis->consistent_results Analysis Confirmed

Caption: A logical workflow for troubleshooting IC50 variability.

Q2: How do specific experimental parameters affect the IC50 of this compound?

A2: this compound is a non-competitive inhibitor of arginine aminopeptidase. Understanding this mechanism is key to troubleshooting. For non-competitive inhibitors, the IC50 value should be independent of the substrate concentration. However, other factors can still cause variability.

ParameterEffect on IC50 of a Non-Competitive InhibitorTroubleshooting Action
Temperature Enzyme activity is highly sensitive to temperature fluctuations. Inconsistent temperature control can lead to variable reaction rates and IC50 values.Ensure all incubations are performed in a calibrated and stable temperature-controlled environment (e.g., water bath or incubator).
pH Changes in pH can alter the ionization state of the enzyme and inhibitor, affecting their interaction and the enzyme's catalytic activity.Use a well-buffered assay solution and verify the pH at the experimental temperature. Ensure buffer components do not interact with the inhibitor or enzyme.
Enzyme Concentration For potent, tight-binding inhibitors, if the inhibitor concentration is close to the enzyme concentration, the IC50 can become dependent on the enzyme concentration.Use the lowest concentration of enzyme that provides a robust and linear signal. If tight-binding is suspected, IC50 values should be determined at multiple enzyme concentrations.
Substrate Concentration For a true non-competitive inhibitor, the IC50 should not change with substrate concentration. If you observe a dependency, it may indicate a mixed-mode of inhibition.Determine the Michaelis-Menten constant (Km) for your substrate and run assays at a substrate concentration around the Km to ensure balanced conditions for detecting different types of inhibition.[1]
Incubation Time The pre-incubation time of the enzyme with the inhibitor and the reaction time can influence the apparent IC50, especially for slow-binding inhibitors.Standardize all incubation times across all experiments. For this compound, which may exhibit slow-binding characteristics like its parent compound bestatin, ensure equilibrium is reached during pre-incubation.[2]

Q3: What are some common pitfalls related to reagents in IC50 assays?

A3: Reagent integrity is paramount for reproducible results. Here are some common issues:

ReagentPotential IssueRecommended Action
This compound Degradation, inaccurate concentration.Store the inhibitor according to the manufacturer's instructions. Prepare fresh stock solutions and perform serial dilutions accurately for each experiment.
Enzyme Loss of activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform an enzyme activity assay to confirm its potency before each experiment.
Substrate Degradation or precipitation.Prepare fresh substrate solutions for each experiment. Ensure the substrate is fully dissolved in the assay buffer.
Buffer Components Interference with the assay.Ensure all buffer components are of high purity and do not interfere with the enzyme, substrate, or inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, non-competitive inhibitor of aminopeptidases, particularly arginine aminopeptidase.[3] Unlike competitive inhibitors that bind to the active site, non-competitive inhibitors bind to an allosteric site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[4] Studies on bestatin and its analogs suggest that they may bind to the S1' and S2' subsites of the enzyme, rather than the S1 active site where the substrate binds, which would explain the non-competitive inhibition pattern.[3]

Q2: What is a suitable starting point for an experimental protocol to determine the IC50 of this compound?

A2: A continuous spectrophotometric rate determination assay using a chromogenic substrate is a common method for aminopeptidase activity. Here is a general protocol that can be adapted for this compound:

Experimental Protocol: IC50 Determination of this compound against Arginine Aminopeptidase

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Solution: Purified arginine aminopeptidase diluted in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

  • Substrate Solution: L-Arginine-p-nitroanilide (or a similar chromogenic substrate) at a concentration around its Km value, dissolved in the assay buffer.

  • Inhibitor Stock Solution: A concentrated stock of this compound in a suitable solvent (e.g., DMSO).

  • Inhibitor Dilutions: Prepare a series of dilutions of this compound from the stock solution in the assay buffer.

2. Assay Procedure:

  • Set up a 96-well microplate.

  • Add a fixed volume of the enzyme solution to each well.

  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding to reach equilibrium.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm (for p-nitroanilide) kinetically for 10-20 minutes at the same constant temperature.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Normalize the rates to the control (no inhibitor) to get the percent inhibition.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Q3: What signaling pathways are potentially affected by this compound?

A3: The primary target of this compound is arginine aminopeptidase. By inhibiting this enzyme, this compound can indirectly influence signaling pathways that are regulated by the enzyme's substrate (arginine) or its products.

  • Leukotriene Signaling Pathway: Bestatin, the parent compound of this compound, is a known inhibitor of leukotriene A4 (LTA4) hydrolase.[5][6][7][8][9] This enzyme is a critical component of the leukotriene signaling pathway, which is involved in inflammatory responses. By inhibiting LTA4 hydrolase, this compound can reduce the production of leukotriene B4 (LTB4), a potent chemoattractant and inflammatory mediator.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Inflammation Inflammation LTB4->Inflammation LTA4_Hydrolase LTA4 Hydrolase This compound This compound This compound->LTA4_Hydrolase

Caption: Inhibition of the Leukotriene Pathway by this compound.

  • Renin-Angiotensin System (RAS): Aminopeptidases play a role in the metabolism of angiotensin peptides, which are key regulators of blood pressure. While direct evidence for this compound's impact on the RAS signaling cascade is limited, inhibition of aminopeptidases could potentially alter the levels of active angiotensin peptides.

  • mTOR Signaling Pathway: Arginine, the substrate for arginine aminopeptidase, is a known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[10][11] By inhibiting the breakdown of arginine, this compound could indirectly influence mTOR signaling. However, direct experimental evidence for this interaction is needed.

Arginine_mTOR_Pathway Arginine Arginine mTORC1 mTORC1 Arginine->mTORC1 Activates Arginine_Aminopeptidase Arginine Aminopeptidase Arginine->Arginine_Aminopeptidase Substrate Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->Arginine_Aminopeptidase Inhibits (Potential Indirect Effect)

References

preventing degradation of Ketomethylenebestatin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Ketomethylenebestatin to minimize degradation in solution. The following information is based on general principles of peptide and small molecule stability, as well as data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For short-term use, this compound can be dissolved in aqueous buffers. However, for long-term storage, it is advisable to prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and store them at -20°C or lower. Aqueous solutions of peptide-like molecules are generally not recommended for storage for more than one day.[1]

Q2: At what pH should I prepare my aqueous this compound solution for immediate use?

While specific data for this compound is not available, peptide-like molecules often exhibit optimal stability at a slightly acidic pH (around 4-6). Alkaline conditions should be avoided as they can promote degradation pathways such as racemization. It is recommended to perform a pH stability study for your specific experimental conditions.

Q3: My this compound solution has turned yellow. What does this indicate?

A color change in the solution may suggest degradation of the compound. This could be due to oxidation or other chemical reactions. It is advisable to prepare a fresh solution and ensure proper storage conditions, including protection from light and oxygen.

Q4: Can I store my this compound solution at 4°C?

For short-term storage (a few days to a week), 4°C may be acceptable, especially for stock solutions in a stable organic solvent like DMSO. However, for long-term storage, -20°C or -80°C is strongly recommended to minimize the rate of chemical degradation.

Q5: How can I prevent microbial contamination in my aqueous this compound solution?

To prevent microbial growth in aqueous solutions, it is recommended to use sterile buffers and handle the solution under aseptic conditions. If the experimental protocol allows, the solution can be filtered through a 0.22 µm filter. For longer-term storage of aqueous solutions, the addition of a bacteriostatic agent may be considered, but its compatibility with the experimental setup must be verified.

Troubleshooting Guide

If you are experiencing issues with the performance of your this compound, consult the following troubleshooting guide.

Issue: Loss of Inhibitory Activity

A decrease in the inhibitory potency of your this compound solution could be due to chemical degradation.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Hydrolysis The ketomethylene group or other labile bonds may be susceptible to hydrolysis, especially at extreme pH values. Prepare fresh solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7). Avoid prolonged storage in aqueous solutions.
Oxidation The molecule may be sensitive to oxidation. Use degassed buffers and consider adding antioxidants like DTT or TCEP if compatible with your assay. Store stock solutions under an inert gas (e.g., argon or nitrogen).
Incorrect Storage Storing the solution at an inappropriate temperature can accelerate degradation. Always store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Adsorption to Surfaces Peptide-like molecules can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration. Consider using low-adhesion microplates or tubes.
Issue: Solution Instability (Precipitation, Cloudiness)

Potential Causes and Solutions:

Potential CauseSuggested Solution
Low Solubility The concentration of this compound may exceed its solubility in the chosen solvent or buffer. Determine the solubility limit before preparing high-concentration stock solutions. Sonication may help in dissolving the compound.
Buffer Incompatibility Components of your buffer system may interact with this compound, causing it to precipitate. Test the solubility in different buffer systems to find the most suitable one.
pH-dependent Solubility The solubility of this compound is likely pH-dependent. Adjusting the pH of the buffer may improve solubility.

Stability of Peptide Analogs in Solution: A General Overview

The stability of peptide analogs like this compound is influenced by several factors. The following table summarizes these general effects.

FactorGeneral Effect on StabilityRecommendations for this compound
pH Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.Maintain a pH between 4 and 7 for aqueous solutions.
Temperature Higher temperatures increase the rate of chemical reactions, leading to faster degradation.Store solutions at low temperatures (-20°C or -80°C).
Solvent Protic solvents like water can participate in hydrolytic degradation. Aprotic solvents like DMSO are generally better for long-term storage.Use DMSO for long-term stock solutions. For aqueous buffers, use high-purity water and prepare solutions fresh.
Oxygen Molecular oxygen can lead to oxidative degradation of susceptible functional groups.Degas aqueous buffers and store solutions under an inert atmosphere.
Light Exposure to UV or high-intensity light can induce photochemical degradation.Store solutions in amber vials or protect them from light.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol provides a general method for evaluating the stability of this compound in a specific solution over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, water, buffer of choice)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.
  • Dilute the stock solution to the final experimental concentration in the buffer or solution to be tested.
  • Immediately inject a sample (time point 0) into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact this compound.
  • Incubate the solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
  • At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
  • Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
  • Calculate the percentage of remaining this compound at each time point relative to the initial time point.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient elution from 10% to 90% B over 20 minutes.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: ~214 nm (or an optimal wavelength determined by a UV scan)
  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (e.g., at amide bond) This compound->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., at susceptible sites) This compound->Oxidation O₂, light Degradation_Products Degradation Products (Loss of activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow Start Loss of Activity Observed Check_Storage Check Storage Conditions (Temp, Light, Solvent) Start->Check_Storage Check_pH Check Solution pH Check_Storage->Check_pH Correct Improper_Storage Improper Storage Check_Storage->Improper_Storage Incorrect Check_Age Check Solution Age Check_pH->Check_Age Correct Extreme_pH Extreme pH Check_pH->Extreme_pH Incorrect Old_Solution Solution is too old Check_Age->Old_Solution Incorrect End Problem Resolved Check_Age->End Correct (Consider other factors) Solution1 Aliquot and store at -80°C in DMSO, protected from light Improper_Storage->Solution1 Solution2 Adjust pH to 4-7 Extreme_pH->Solution2 Solution3 Prepare Fresh Solution Old_Solution->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for loss of this compound activity.

Stabilization_Mechanism cluster_solution Aqueous Solution cluster_stabilizers Stabilizing Agents This compound This compound Degradation Degradation This compound->Degradation Degradation_Factors Degradation Factors (H₂O, O₂, pH) Degradation_Factors->Degradation Antioxidants Antioxidants (e.g., DTT) Antioxidants->Degradation Inhibit Oxidation Aprotic_Solvent Aprotic Solvent (e.g., DMSO) Aprotic_Solvent->Degradation Reduce Hydrolysis

Caption: General mechanisms for stabilizing this compound in solution.

References

minimizing off-target effects of Ketomethylenebestatin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Ketomethylenebestatin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an analog of Bestatin, a natural inhibitor of aminopeptidases. It functions as a competitive, reversible inhibitor of several aminopeptidases. Its primary known targets include Aminopeptidase B (AP-B), Aminopeptidase M/N (AP-M/APN/CD13), and Leucine Aminopeptidase (Leu-AP).[1] These enzymes play crucial roles in cleaving N-terminal amino acids from peptides and are involved in various cellular processes, including protein degradation, antigen presentation, and the regulation of bioactive peptides.[2][3][4][5][6]

Q2: What are the potential off-target effects of this compound?

While a comprehensive off-target profile for this compound is not publicly available, its structural similarity to Bestatin suggests potential off-target activities. Bestatin itself is known to inhibit a range of metallo-aminopeptidases.[7] Therefore, off-target effects of this compound may occur through the inhibition of other aminopeptidases or metalloproteases within the cell. Such off-target binding can lead to unintended cellular consequences, including cytotoxicity and induction of apoptosis.[1][8]

Q3: How can I assess the on-target engagement of this compound in my cellular experiments?

Confirming that this compound is binding to its intended target in your cells is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12][13] CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of a target aminopeptidase in the presence of this compound would indicate direct engagement.

Q4: What are the typical cellular consequences of off-target effects?

Off-target effects can manifest in various ways, including:

  • Reduced cell viability: Inhibition of essential cellular proteases can lead to a decrease in cell proliferation and viability.

  • Induction of apoptosis: Off-target interactions can trigger programmed cell death pathways.[1][8]

  • Alterations in signaling pathways: Inhibition of unintended proteases can disrupt normal cellular signaling cascades.

Q5: What is a good starting concentration for this compound in cellular assays?

The optimal concentration will be cell-line and assay-dependent. Based on studies with its analog Bestatin, which shows growth inhibitory effects in the low micromolar range, a starting point for this compound could be in the range of 1-100 µM.[8][14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment, balancing on-target inhibition with minimal off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity or apoptosis observed at expected on-target inhibition concentrations. Off-target effects: this compound may be inhibiting other essential proteases.1. Titrate the concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits the target of interest without causing excessive cell death. 2. Use a more specific inhibitor: If available, compare your results with a structurally different inhibitor for the same target to see if the phenotype is consistent. 3. Rescue experiment: If the off-target is known, try to rescue the phenotype by adding back the product of the off-target enzyme.
Inconsistent results between experiments. Cellular state variability: Differences in cell passage number, confluence, or metabolic state can alter sensitivity to the inhibitor.1. Standardize cell culture conditions: Use cells within a defined passage number range and seed at a consistent density. 2. Serum variability: If using serum, consider lot-to-lot variability. Test a new batch of serum before critical experiments.
No observable on-target effect at concentrations that are causing cytotoxicity. Poor cell permeability: The compound may not be efficiently entering the cells. Target not expressed or inactive: The target enzyme may not be present or active in your cell line.1. Verify target expression: Confirm the presence of the target aminopeptidase in your cell line using Western blot or qPCR. 2. Assess cell permeability: Consider using a cell permeability assay or a fluorescently labeled analog if available. 3. Perform a lysate assay: Test the inhibitory activity of this compound on a lysate from your cells to confirm it can inhibit the target enzyme in a cell-free system.
Discrepancy between biochemical IC50 and cellular EC50. Cellular factors: Drug efflux pumps, metabolism of the compound, or the presence of endogenous substrates can alter the effective concentration of the inhibitor inside the cell.1. Use efflux pump inhibitors: Co-treatment with inhibitors of MDR pumps (e.g., verapamil) can indicate if the compound is being actively removed from the cells.[15] 2. Measure intracellular concentration: If possible, use techniques like mass spectrometry to quantify the intracellular concentration of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)
Aminopeptidase B (AP-B)56
Aminopeptidase M (AP-M)752
Leucine Aminopeptidase (Leu-AP)0.39

Data from MedchemExpress.[1]

Table 2: Cellular Effects of Bestatin (Analog of this compound)

Cell LineEffectIC50 (µM)Reference
Human Leukemic Cell Lines (P39/TSU, HL60, U937)Growth Inhibition~30 mg oral dose equivalent[8]
Human Non-small-cell lung cancerGrowth InhibitionNot specified[1]
Human Choriocarcinoma (NaUCC-4)Growth Inhibition (in vitro)> clinical concentrations[16]
Breast Cancer (MCF-7)Growth Inhibition2.412[14]
Breast Cancer (SKBR3)Growth Inhibition3.078[14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound

  • Control cells (untreated and positive control for apoptosis)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Seed and treat cells with this compound as desired in a 96-well plate.

  • After treatment, lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.

  • Prepare the reaction mixture by diluting the caspase-3 substrate in the assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

  • The fluorescence intensity is proportional to the caspase-3 activity.

Protocol 3: Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system. An increase in cleaved caspase-3 and cleaved PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis.[2][17]

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis A Cell Seeding B This compound Dose-Response A->B C MTT Assay (Viability) B->C D Caspase-3 Assay (Apoptosis) B->D E Western Blot (Apoptosis Markers) B->E F IC50 Determination C->F G Quantify Apoptosis D->G H Assess Protein Levels E->H signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol APN Aminopeptidase N (CD13) PeptideTrimming Peptide Trimming for MHC Class I Presentation APN->PeptideTrimming regulation LeuAP Leucine Aminopeptidase BioactivePeptides Bioactive Peptides (e.g., Enkephalins) LeuAP->BioactivePeptides degradation APB Aminopeptidase B APB->BioactivePeptides degradation Apoptosis Apoptosis This compound This compound This compound->APN inhibition This compound->LeuAP inhibition This compound->APB inhibition This compound->Apoptosis potential off-target induced effect

References

Technical Support Center: Ketomethylenebestatin & Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ketomethylenebestatin and other aminopeptidase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret non-linear kinetics and navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing non-linear kinetics with our this compound analog. What does this mean?

A1: Non-linear kinetics, often observed as a curve that does not follow the standard Michaelis-Menten model, can arise from several phenomena. When using this compound or its analogs, this can indicate a complex inhibition mechanism. For example, a ketomethylene analog of bestatin has been shown to exhibit an unusual noncompetitive inhibition pattern against arginine aminopeptidase.[1] This resulted in a linear replot of slope versus inhibitor concentration but a hyperbolic replot of the 1/V intercept versus inhibitor concentration, which is a clear deviation from standard linear models.[1] Such non-linearity suggests that the inhibitor may bind to multiple enzyme forms or at different sites.[1]

Other common causes of non-linear kinetics include:

  • Slow-Binding Inhibition: The inhibitor binds to the enzyme in a two-step process, where an initial rapid binding is followed by a slower conformational change, leading to a tighter binding complex. Bestatin itself is known to be a slow-binding inhibitor of some aminopeptidases.[2][3]

  • Substrate Inhibition: At very high concentrations, the substrate can bind to the enzyme-substrate complex in a non-productive way, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the enzymatic reaction can act as an inhibitor by binding to the enzyme's active site.

Q2: How do I differentiate between different types of inhibition with this compound?

A2: The type of inhibition can be determined by analyzing reaction rates at varying substrate and inhibitor concentrations. While bestatin is often a competitive inhibitor, its analogs can display different behaviors.[2][4] For instance, against one M1-aminopeptidase, bestatin was found to be a mixed or non-competitive inhibitor.[5]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vₘₐₓ but does not change the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both Vₘₐₓ and Kₘ are affected.

Plotting the data using Lineweaver-Burk or Dixon plots can help visualize these differences and identify the inhibition type.

Q3: What are the target enzymes for this compound and how does this relate to signaling?

A3: this compound, as an analog of bestatin, is expected to inhibit metalloproteases, specifically aminopeptidases.[1] Bestatin and its analogs are known to inhibit Aminopeptidase N (APN/CD13), Aminopeptidase B, and Leucine Aminopeptidase.[6][7] These enzymes are involved in processing peptides and play roles in protein degradation and maturation.[8][9]

Inhibition of these enzymes can impact cellular signaling. For example, Aminopeptidase N (CD13) has been shown to be a signal transduction molecule in monocytes. Ligation of CD13 can trigger phosphorylation of MAPK kinases like ERK1/2, JNK, and p38, and lead to the upregulation of the cytokine IL-8.[10] Therefore, inhibiting this enzyme could modulate these inflammatory and cell-signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Non-linear progress curves (rate decreases over time) 1. Substrate Depletion2. Product Inhibition3. Enzyme Instability4. Slow-binding inhibitor1. Ensure you are measuring the initial velocity where less than 10-15% of the substrate is consumed.2. Test for product inhibition by adding the product at the start of the reaction.3. Check enzyme stability over the assay time course in the absence of substrate.4. Pre-incubate the enzyme and inhibitor for varying times before adding substrate to see if inhibition increases with time.[5]
Inconsistent replicate readings 1. Pipetting Errors2. Incomplete mixing of reagents3. Temperature fluctuations1. Use calibrated pipettes and minimize pipetting of very small volumes.2. Ensure all components are thoroughly mixed before starting the measurement.3. Equilibrate all reagents to the assay temperature before mixing.
Apparent change in inhibition type at different inhibitor concentrations Complex inhibition mechanism (e.g., partial or mixed-type inhibition)This may be a real effect. Analyze the data using non-linear regression models that can account for more complex binding, such as those for partial or mixed-type inhibition.[1]
No inhibition observed 1. Incorrect inhibitor concentration2. Degraded inhibitor stock3. Incorrect assay conditions (pH, buffer)1. Verify the concentration range of your inhibitor. Start with a wide range (e.g., nanomolar to micromolar).2. Prepare fresh inhibitor stock solutions.3. Ensure the assay buffer and pH are optimal for both enzyme activity and inhibitor binding.

Quantitative Data Summary

The following table summarizes kinetic parameters for bestatin and a ketomethylene analog against various aminopeptidases. These values can serve as a reference for expected potency.

InhibitorTarget EnzymeInhibition TypeKᵢ / IC₅₀Source
Ketomethylene Analog of Bestatin Arginine AminopeptidaseUnusual NoncompetitiveKᵢₛ = 66 nM, Kᵢᵢ = 10 nM[1]
Bestatin Aminopeptidase M (AP-M)Slow-binding, CompetitiveKᵢ = 4.1 µM[3]
Bestatin Dipeptidase (from mouse ascites)CompetitiveKᵢ = 2.7 nM[2]
Bestatin Leukotriene A₄ HydrolaseReversibleKᵢ = 172 nM[11]
Bestatin Aminopeptidase N (APN/CD13)-IC₅₀ = 14.9 µM[9]
Bestatin M1-Aminopeptidase (rePepN)Mixed / Non-competitiveKᵢ = 2.31 µM[5]

Experimental Protocols & Visualizations

General Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibition kinetics of this compound.

  • Reagent Preparation :

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a range of serial dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the substrate.

    • Prepare the purified target enzyme at a fixed concentration in assay buffer.

  • Assay Procedure :

    • Add assay buffer, inhibitor dilution (or vehicle control), and enzyme solution to each well of a microplate.

    • Pre-incubation : Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) to allow binding to reach equilibrium. This is critical for slow-binding inhibitors.

    • Initiate Reaction : Add the substrate to each well to start the reaction.

    • Detection : Monitor the formation of product or consumption of substrate over time using a plate reader (e.g., spectrophotometer or fluorometer). Ensure measurements are taken within the linear range of the reaction (initial velocity).

  • Data Analysis :

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction velocity against substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or use non-linear regression software to fit the data to the appropriate inhibition model (competitive, non-competitive, etc.) to determine Kᵢ, Vₘₐₓ, and Kₘ values.

Diagrams

G cluster_workflow Workflow for Investigating Non-Linear Kinetics A Observe Non-Linear Progress Curve (Rate vs. Time) B Verify Assay Conditions: - Measure Initial Velocity (<15% Substrate Use) - Check Enzyme Stability - Rule out Product Inhibition A->B C Perform Full Kinetic Analysis: Vary [Substrate] and [Inhibitor] B->C D Generate Michaelis-Menten and Lineweaver-Burk Plots C->D E Data Interpretation D->E F Standard Model Fits? (e.g., Competitive, Non-competitive) E->F G Report Standard Inhibition Model (e.g., Competitive, Kᵢ) F->G Yes H Fit to Complex Models: - Slow-Binding Kinetics - Mixed/Partial Inhibition - Substrate Inhibition F->H No I Report Complex Kinetic Parameters (Kᵢₛ, Kᵢᵢ, kₒₙ, kₒբբ) H->I

Caption: A logical workflow for troubleshooting and interpreting non-linear enzyme kinetics.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 E EI1 EI E1->EI1 ES1 ES E1->ES1 I1 I S1 S P1 E + P ES1->P1 E2 E EI2 EI E2->EI2 ES2 ES E2->ES2 I2 I ESI2 ESI S2 S EI2->ESI2 ES2->ESI2 P2 E + P ES2->P2

Caption: Binding models for competitive and non-competitive enzyme inhibition.

G cluster_pathway Potential Signaling Cascade Modulated by Aminopeptidase N (CD13) Inhibition Inhibitor This compound CD13 Aminopeptidase N (CD13) Inhibitor->CD13 PI3K PI3-Kinase CD13->PI3K Activates MAPK_cascade MAPK Cascade PI3K->MAPK_cascade Activates ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Phosphorylate JNK->TF Phosphorylate p38->TF Phosphorylate IL8 IL-8 Gene Upregulation TF->IL8

Caption: A potential signaling pathway affected by inhibiting Aminopeptidase N (CD13).

References

Technical Support Center: Addressing Ketomethylenebestatin Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ketomethylenebestatin, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome this challenge and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: Precipitation of this compound in aqueous-based cell culture media is often due to its limited water solubility. Like many small molecule inhibitors, it can be hydrophobic. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the media, the compound may come out of solution if its solubility limit is exceeded.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: While specific solubility data for this compound is not widely published, its analog, Bestatin, is known to be soluble in DMSO, ethanol, and methanol. Therefore, it is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, even lower (e.g., <0.1%). It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can serum in the media affect the solubility of this compound?

A4: Yes, serum components, such as albumin, can bind to hydrophobic compounds and help keep them in solution. If you are observing precipitation in serum-free media, consider whether your experimental design can tolerate the inclusion of a low percentage of fetal bovine serum (FBS) or bovine serum albumin (BSA).

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.

Step 1: Optimize Stock Solution Preparation

Proper preparation of the stock solution is critical to prevent precipitation upon dilution.

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 307.39 g/mol ).

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).

  • Ensuring Complete Dissolution: Gently vortex the solution and, if necessary, warm it in a 37°C water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Step 2: Optimize Working Solution Preparation

The method of diluting the stock solution into your cell culture media can significantly impact whether the compound remains in solution.

Experimental Protocol: Preparing the Working Solution

  • Pre-warm Media: Pre-warm your cell culture media to 37°C.

  • Serial Dilution (Recommended): Instead of adding the stock solution directly to the final volume of media, perform a serial dilution.

    • First, dilute the high-concentration DMSO stock into a small volume of pre-warmed media.

    • Vortex or gently pipet to mix thoroughly.

    • Then, add this intermediate dilution to the final volume of your culture media.

  • Direct Dilution (with caution): If performing a direct dilution, add the stock solution dropwise to the pre-warmed media while gently swirling the container. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your media and ensure it is within the tolerated range for your cells.

Step 3: Evaluate Media Components

The composition of your cell culture media can influence the solubility of this compound.

Troubleshooting Flowchart

G start Precipitation Observed stock_prep Optimize Stock Solution (High Concentration in DMSO) start->stock_prep working_prep Optimize Working Solution (Serial Dilution, Pre-warmed Media) stock_prep->working_prep media_comp Evaluate Media Components working_prep->media_comp serum_check Using Serum-Free Media? media_comp->serum_check add_serum Consider Adding Serum/BSA serum_check->add_serum Yes still_precip Precipitation Persists serum_check->still_precip No no_precip Precipitation Resolved add_serum->no_precip lower_conc Lower Final Concentration still_precip->lower_conc lower_conc->no_precip

Caption: Troubleshooting workflow for this compound precipitation.

Step 4: Consider Solubility Enhancers

If precipitation persists, the use of solubility-enhancing agents that are compatible with cell culture could be explored, although this requires careful validation to ensure they do not interfere with your experimental outcomes.

Solubility Enhancer Options

EnhancerMechanism of ActionConsiderations
Bovine Serum Albumin (BSA) Protein binding increases apparent solubility.Can interfere with compound activity; requires validation.
Cyclodextrins Encapsulate hydrophobic molecules.May alter compound availability and activity; requires careful titration.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Recommended Stock SolventRecommended Max. Final Solvent Conc. in Media
This compound C₁₇H₂₅NO₄307.39DMSO< 0.5% (cell line dependent)

Signaling Pathway Context

This compound is an inhibitor of aminopeptidases. Understanding its mechanism of action is crucial for experimental design.

Pathway Keto This compound AP Aminopeptidases Keto->AP Inhibition Products Cleaved Peptides Substrate Peptide Substrates Substrate->Products Cleavage Signal Downstream Signaling Products->Signal

Caption: Inhibition of aminopeptidase activity by this compound.

Technical Support Center: Optimizing Pre-incubation Time for Ketomethylenebestatin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ketomethylenebestatin, a potent inhibitor of metalloproteases. As a ketomethylene analog of Bestatin, it is expected to primarily target aminopeptidases such as Leucine Aminopeptidase (LAP) and Aminopeptidase B (APB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a peptidomimetic inhibitor, specifically a ketomethylene analog of Bestatin. The replacement of a peptide bond with a ketomethylene group is a strategy to increase stability against proteolytic degradation. Based on its structural similarity to Bestatin, its primary targets are zinc-dependent metalloproteases, particularly aminopeptidases like Leucine Aminopeptidase (LAP), Aminopeptidase N (APN/CD13), and Aminopeptidase B (APB).[1][2] These enzymes are involved in various physiological processes, including protein degradation, peptide metabolism, and signal transduction.[1][3]

Q2: Why is pre-incubation of this compound with the enzyme important?

Pre-incubation is often crucial for inhibitors that exhibit a "slow-binding" mechanism.[4] This means the inhibitor does not instantaneously form a stable complex with the enzyme. Instead, the binding process may involve conformational changes in the enzyme-inhibitor complex, leading to a time-dependent increase in inhibition. Pre-incubating the enzyme and inhibitor together before adding the substrate allows this equilibrium to be reached, ensuring an accurate measurement of the inhibitor's potency (e.g., IC50 value).[5][6][7] For some aminopeptidase inhibitors, a pre-incubation time is necessary to reach inhibition equilibrium.[4]

Q3: How do I determine the optimal pre-incubation time for my experiment?

The optimal pre-incubation time should be determined empirically for your specific experimental conditions (e.g., enzyme and inhibitor concentrations, temperature, and buffer system). A general approach is to perform a time-course experiment where the enzyme and inhibitor are pre-incubated for varying durations (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction by adding the substrate. The pre-incubation time after which the measured enzyme activity no longer decreases is considered the optimal pre-incubation time.[5][7]

Q4: What are some common issues when working with this compound and how can I troubleshoot them?

Refer to the Troubleshooting Guide below for a detailed list of potential problems and solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values Insufficient pre-incubation time, leading to incomplete enzyme-inhibitor binding.Determine the optimal pre-incubation time by performing a time-course experiment as described in the FAQs.[4][5]
Instability of the enzyme or inhibitor.Prepare fresh solutions of the enzyme and inhibitor for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[8]
Incorrect buffer pH or temperature.Ensure the assay buffer is at the optimal pH and the experiment is conducted at a consistent temperature, as enzyme activity is sensitive to these parameters.[8]
No or very low inhibition observed Incorrect inhibitor concentration range.Perform a wide range of inhibitor concentrations to accurately determine the IC50 value.[9]
Inactive inhibitor.Verify the purity and integrity of the this compound. If possible, test its activity in a well-characterized positive control assay.
Enzyme concentration is too high.An excessively high enzyme concentration can lead to rapid substrate depletion, masking the inhibitory effect. Optimize the enzyme concentration to ensure a linear reaction rate over the measurement period.[9]
Inconsistent results between experiments Pipetting errors, especially with small volumes.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[10]
Evaporation from microplate wells.If using a microplate, consider using plate sealers and avoid using the outer wells, which are more prone to evaporation.[8]
Contamination of reagents.Use fresh, high-quality reagents and sterile techniques to prevent contamination.

Quantitative Data: Inhibitory Potency of Bestatin Analogs

Since specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for Bestatin against various aminopeptidases to serve as a reference point for expected potency.

InhibitorTarget EnzymeIC50 ValueReference
BestatinLeucine Aminopeptidase20 nM
BestatinAminopeptidase B60 nM
BestatinAminopeptidase N (APN/CD13)16.9 µM[11]
BestatinCytosol Aminopeptidase0.5 nM[12]
BestatinZinc Aminopeptidase0.28 µM[12]

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time

This protocol outlines a general method to determine the necessary pre-incubation time for this compound to achieve maximal inhibition.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Enzyme stock solution (e.g., Leucine Aminopeptidase)

    • This compound stock solution (dissolved in an appropriate solvent like DMSO)

    • Substrate stock solution (e.g., L-Leucine-p-nitroanilide)

  • Experimental Setup:

    • In a 96-well plate, set up reactions in triplicate for each time point.

    • For each time point (e.g., 0, 5, 10, 15, 30, 45, 60 minutes), prepare a set of wells containing the assay buffer and the enzyme at its final working concentration.

    • Add this compound to the test wells at a concentration expected to yield approximately 80-90% inhibition. Add an equivalent volume of solvent to the control wells.

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • At each designated time point, add the substrate to the corresponding set of wells to initiate the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance (e.g., at 405 nm for p-nitroanilide) over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each time point.

    • Plot the reaction velocity as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the velocity reaches a plateau, indicating that the maximal inhibition has been achieved.

Protocol 2: Aminopeptidase Inhibition Assay

This protocol describes a standard procedure for measuring the inhibitory activity of this compound against an aminopeptidase.

  • Prepare Reagents: As described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound to the test wells. Add solvent to the control wells.

    • Add the enzyme to all wells except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation:

    • Incubate the plate for the predetermined optimal pre-incubation time at the desired temperature.

  • Reaction Initiation and Measurement:

    • Add the substrate to all wells to start the reaction.

    • Monitor the absorbance change over time as described previously.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Assay Buffer E Dispense Buffer, Enzyme, and Inhibitor to Plate A->E B Prepare Enzyme Stock B->E C Prepare Inhibitor Stock (this compound) C->E D Prepare Substrate Stock G Add Substrate to Initiate Reaction D->G F Pre-incubate for Optimal Time E->F F->G H Monitor Reaction (e.g., Absorbance) G->H I Calculate Initial Velocities H->I J Determine % Inhibition I->J K Calculate IC50 Value J->K

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APN Aminopeptidase N (APN/CD13) AminoAcids Amino Acids APN->AminoAcids Peptides Bioactive Peptides (e.g., Angiotensin) Peptides->APN Cleavage Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) AminoAcids->Signaling This compound This compound This compound->APN Inhibition

Caption: Inhibition of Aminopeptidase N signaling by this compound.

References

Validation & Comparative

Validating Ketomethylenebestatin Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the cellular target engagement of Ketomethylenebestatin and other aminopeptidase inhibitors. While direct comparative experimental data for this compound is limited in the public domain, this document outlines established techniques and presents data for analogous inhibitors, Bestatin and Actinonin, to provide a framework for experimental design and data interpretation.

Comparison of Aminopeptidase Inhibitors

This compound is a potent inhibitor of several aminopeptidases, key enzymes involved in peptide metabolism and cellular signaling. To understand its efficacy, it's crucial to compare its inhibitory activity with other well-characterized aminopeptidase inhibitors like Bestatin and Actinonin.

InhibitorTarget AminopeptidaseIC50 Value (nM)Reference
Bestatin Leucine aminopeptidase20
Aminopeptidase B60
Aminopeptidase N (CD13)16,900[1]
Leukotriene A4 hydrolase- (Kapp = 172 nM)[1]
Actinonin Aminopeptidase M-[2]
Aminopeptidase N (CD13)-[2]
Leucine aminopeptidase-[2]
Peptide deformylase (E. coli)0.8 - 90[2]
Human Peptide Deformylase (HsPDF)43[3]

Note: IC50 values can vary depending on the assay conditions and cell type used. The provided data is for reference from biochemical assays. Cellular potency (EC50) would need to be determined in cell-based assays.

Experimental Methodologies for Target Engagement Validation

Validating that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. The following are key experimental protocols that can be employed to confirm the cellular target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[5]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific for the target aminopeptidase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment heating Heat Shock at Temperature Gradient treatment->heating lysis Freeze-Thaw Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot analysis Generate Melting Curve western_blot->analysis

CETSA Experimental Workflow
Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of target engagement through competition.[6]

Experimental Protocol:

  • Probe Selection and Cell Treatment:

    • Select a suitable activity-based probe for the target class of aminopeptidases. The probe should contain a reactive group that binds to the enzyme's active site and a reporter tag (e.g., biotin or a fluorophore) for detection.

    • Treat cultured cells with varying concentrations of this compound or a vehicle control for a specific duration to allow for target binding.

  • Probe Labeling:

    • Lyse the treated cells in an appropriate buffer.

    • Incubate the cell lysates with the activity-based probe. This compound bound to the target will prevent the probe from binding.

  • Enrichment and Digestion (for biotinylated probes):

    • For biotinylated probes, enrich the probe-labeled proteins using streptavidin-conjugated beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

  • Analysis by Mass Spectrometry:

    • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify and quantify the probe-labeled peptides. A decrease in the signal from the probe-labeled target peptide in the this compound-treated samples compared to the control indicates target engagement.

Workflow Diagram:

ABPP_Workflow cluster_treatment Cell Treatment cluster_labeling Probe Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis cell_treatment Treat Cells with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis probe_incubation Incubate with Activity-Based Probe cell_lysis->probe_incubation streptavidin_enrichment Streptavidin Enrichment probe_incubation->streptavidin_enrichment trypsin_digest Tryptic Digestion streptavidin_enrichment->trypsin_digest lc_ms LC-MS/MS Analysis trypsin_digest->lc_ms

References

Ketomethylenebestatin vs. Bestatin: A Comparative Guide to Leucine Aminopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on metalloprotease inhibitors, this guide provides a detailed comparison of ketomethylenebestatin and bestatin as inhibitors of leucine aminopeptidase (LAP). This document outlines their respective inhibitory potencies, supported by experimental data, and provides insight into their mechanism of action.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and bestatin against leucine aminopeptidase are summarized below. The data highlights the significant difference in potency between these two compounds.

CompoundTarget EnzymeInhibitory Concentration (IC50)
This compound Leucine Aminopeptidase (Leu-AP)0.39 µM[1]
Bestatin Leucine Aminopeptidase20 nM[2]

Note: Lower IC50 values indicate greater potency.

Mechanism of Inhibition

Bestatin is a potent, competitive, and slow-binding inhibitor of leucine aminopeptidases.[3][4] Its inhibitory action is attributed to the interaction of its α-hydroxy-β-amino acid structure with the active site of the enzyme. The three-dimensional structure of bovine lens leucine aminopeptidase in complex with bestatin reveals that the inhibitor binds to the active site, with its α-amino group and hydroxyl group coordinating to the zinc ion essential for catalysis. The phenylalanyl and leucyl side chains of bestatin are stabilized by interactions with hydrophobic pockets within the enzyme's active site. This binding mode is thought to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

Ketomethylene analogues of bestatin are designed by replacing the scissile amide bond with a ketomethylene group (-COCH2-). This modification is intended to create a non-hydrolyzable transition-state analogue inhibitor. The inhibitory mechanism is expected to be similar to bestatin, involving coordination with the active site zinc ion and interactions with the substrate-binding pockets.

InhibitionMechanism cluster_Enzyme Leucine Aminopeptidase Active Site cluster_Inhibitor Inhibitor Zn(II) Zn(II) Catalysis Catalysis Zn(II)->Catalysis S1_pocket S1 Pocket S1_prime_pocket S1' Pocket Inhibitor Phenylalanine side chain α-hydroxy-β-amino group Leucine side chain Inhibitor:f1->Zn(II) Coordinates Inhibitor:f0->S1_pocket Binds to Inhibitor:f2->S1_prime_pocket Binds to Inhibitor->Catalysis Inhibits

Caption: Inhibitory mechanism of bestatin and its analogues on Leucine Aminopeptidase.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against leucine aminopeptidase.

Objective: To determine the IC50 value of an inhibitor for leucine aminopeptidase.

Materials:

  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • Substrate: L-Leucine-p-nitroanilide

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Inhibitor compounds (this compound, Bestatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of Leucine Aminopeptidase in the assay buffer.

    • Prepare a stock solution of L-Leucine-p-nitroanilide in the assay buffer.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Inhibitor solution at various concentrations (or solvent control)

      • Leucine Aminopeptidase solution

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

This guide provides a foundational comparison of this compound and bestatin. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head comparative studies under their specific experimental conditions.

References

A Comparative Analysis of Ketomethylenebestatin and Amastatin as Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two aminopeptidase inhibitors, Ketomethylenebestatin and amastatin. While amastatin is a well-characterized inhibitor with extensive supporting data, quantitative information on this compound is notably scarce in publicly available literature. This comparison, therefore, synthesizes the available data, highlighting the known attributes of both compounds and identifying areas where further research on this compound is required.

Introduction to Aminopeptidase Inhibitors

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in a multitude of physiological processes, including protein turnover, signal transduction, and antigen presentation, has made them attractive targets for therapeutic intervention in various diseases, such as cancer and infectious diseases. Inhibitors of these enzymes, like this compound and amastatin, are valuable tools for both basic research and drug development.

Chemical Structures

This compound is a carba-analogue of bestatin, where the scissile amide bond is replaced by a ketomethylene group.

Amastatin is a naturally occurring tripeptide that contains a non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid.

Mechanism of Action

Both this compound and amastatin are competitive inhibitors of aminopeptidases. They function by binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Amastatin is characterized as a slow, tight-binding inhibitor of several aminopeptidases. This means that it binds to the enzyme in a time-dependent manner, forming a stable enzyme-inhibitor complex.

Mechanism_of_Action Competitive Inhibition of Aminopeptidases Enzyme Enzyme Products Cleaved Amino Acid + Peptide Enzyme->Products Catalyzes Hydrolysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound or Amastatin Inhibitor->Enzyme Competitively Binds to Active Site

Figure 1: Generalized mechanism of competitive inhibition of aminopeptidases.

Quantitative Comparison of Inhibitory Potency

A significant disparity exists in the available quantitative data for these two inhibitors. Amastatin has been extensively studied, with well-documented inhibitory constants (Ki) against various aminopeptidases. In contrast, specific Ki or IC50 values for this compound are not found in the surveyed literature. The primary piece of comparative information available is a qualitative statement that this compound is 10-fold less effective as an inhibitor of aminopeptidases than bestatin.

InhibitorEnzymeKi (Inhibitory Constant)Reference
Amastatin Aeromonas Aminopeptidase0.26 nM[1]
Cytosolic Leucine Aminopeptidase30 nM[1]
Microsomal Aminopeptidase (Aminopeptidase N)52 nM[1]
This compound Aminopeptidases (general)~10-fold less potent than bestatin[2]
Leucine AminopeptidaseWeak inhibitor[3]
Aminopeptidase MWeak inhibitor[3]

Note: The Ki value for bestatin against microsomal aminopeptidase (Aminopeptidase M) has been reported as 4.1 µM[4]. Based on the qualitative comparison, the Ki of this compound for this enzyme could be estimated to be in the range of 41 µM, indicating significantly lower potency compared to amastatin. However, this is an extrapolation and requires experimental verification.

Specificity

Amastatin exhibits broad-spectrum inhibitory activity against several M1 family aminopeptidases, including:

  • Leucine Aminopeptidase

  • Alanine Aminopeptidase (Aminopeptidase N/CD13)

  • Glutamyl Aminopeptidase (Aminopeptidase A)

  • Leucyl/Cystinyl Aminopeptidase (Oxytocinase/Vasopressinase)

This compound's specificity profile is not well-documented. As a bestatin analogue, it is expected to inhibit a similar range of aminopeptidases, primarily those that cleave neutral amino acids. However, the replacement of the amide bond with a ketomethylene group could alter its interaction with the enzyme's subsites, potentially leading to a different specificity profile compared to bestatin and amastatin. Studies on other ketomethylene dipeptide isosteres suggest that the S1 and S1' subsites of the target enzyme play a crucial role in determining inhibitor potency and specificity[1].

Biological Effects

The biological effects of amastatin are linked to its ability to prevent the degradation of various peptide hormones and neuropeptides. For instance, it has been shown to potentiate the central nervous system effects of oxytocin and vasopressin and to inhibit the degradation of Met-enkephalin and dynorphin A.

Due to the lack of specific biological studies, the in vivo effects of This compound are largely unknown. Based on its presumed mechanism of action, it would be expected to modulate the activity of peptide-mediated signaling pathways by preventing the degradation of their constituent peptides.

Experimental Protocols

The following is a generalized protocol for an in vitro aminopeptidase inhibition assay. Specific conditions such as substrate, buffer pH, and incubation time should be optimized for the particular enzyme being studied.

General Aminopeptidase Inhibition Assay Protocol

1. Reagents and Materials:

  • Purified aminopeptidase enzyme

  • Synthetic substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N, L-Glutamic acid p-nitroanilide for Aminopeptidase A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Inhibitor stock solutions (this compound and amastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and amastatin) in the assay buffer.

  • In a 96-well plate, add a fixed amount of the aminopeptidase enzyme to each well.

  • Add the serially diluted inhibitors to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the chromophore or fluorophore released from the substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Experimental_Workflow Workflow for Aminopeptidase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme into 96-well Plate A->B C Add Serial Dilutions of Inhibitors B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Substrate to Initiate Reaction D->E F Monitor Reaction Kinetics (Absorbance/Fluorescence) E->F G Data Analysis (Calculate % Inhibition, IC50, Ki) F->G

References

A Comparative Analysis of Ketomethylenebestatin and Other Key Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of Ketomethylenebestatin and its analogues against other widely studied aminopeptidase inhibitors: bestatin, amastatin, and actinonin. This report synthesizes available experimental data to provide a clear perspective on their relative efficacies.

Introduction to Aminopeptidase Inhibitors

Aminopeptidases are a class of proteolytic enzymes that play crucial roles in various physiological processes, including peptide metabolism, antigen presentation, and signal transduction. Their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Bestatin, amastatin, and actinonin are well-characterized aminopeptidase inhibitors that have been instrumental in advancing our understanding of these enzymes. This compound, a structural analogue of bestatin, represents a class of inhibitors where the scissile amide bond is replaced by a ketomethylene or a reduced methylene group, a modification designed to enhance stability and potentially alter inhibitory potency and selectivity. This guide provides a comparative overview of the inhibitory potential of these compounds.

Comparative Potency of Aminopeptidase Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available data from various studies, highlighting the inhibitory activities against several key aminopeptidases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorEnzymeEnzyme SourceSubstrateKiIC50
Ketomethylene Analogue (reduced isostere of bestatin) Arginine Aminopeptidase (Aminopeptidase B)Rat LiverL-Arginine-7-amido-4-methylcoumarinKis = 66 nM, Kii = 10 nM, Kid = 17 nM[1]
Ketomethylene Analogue (LysK(RS)Phe) Leucine Aminopeptidase (membrane)Not specifiedNot specified4 nM[2]
Bestatin Leucine AminopeptidaseCytosolicNot specified5.8 x 10⁻¹⁰ M[3]20 nM[4]
Aminopeptidase M (CD13/APN)MicrosomalNot specified4.1 x 10⁻⁶ M[5]89 µM[2]
Aminopeptidase BNot specifiedNot specified1 µM[6]60 nM[4]
Aeromonas AminopeptidaseAeromonas proteolyticaNot specified1.8 x 10⁻⁸ M[3]
Amastatin Leucine AminopeptidaseCytosolicNot specified3.0 x 10⁻⁸ M to 2.5 x 10⁻¹⁰ M[3]
Aminopeptidase M (CD13/APN)MicrosomalNot specified1.9 x 10⁻⁸ M[5]
Aeromonas AminopeptidaseAeromonas proteolyticaNot specified3.0 x 10⁻⁸ M to 2.5 x 10⁻¹⁰ M[3]
Actinonin Aminopeptidase N (CD13/APN)Porcine KidneyNot specified2.0 µM[2]

Note: Generally, ketomethylene isosteres of bestatin have been reported to be weak inhibitors of leucine aminopeptidase and aminopeptidase M.[2] However, specific structural modifications, as seen in the LysK(RS)Phe analogue, can lead to highly potent inhibition.[2] The reduced isostere of bestatin shows potent, noncompetitive inhibition against arginine aminopeptidase.[1] Bestatin and amastatin are potent, slow-binding inhibitors of several aminopeptidases, with amastatin often exhibiting higher potency against aminopeptidase M.[3][5] Actinonin is a selective inhibitor of Aminopeptidase N.[2]

Experimental Methodologies

The determination of inhibitory potency (IC50 and Ki values) is critical for comparing the efficacy of different compounds. The following are detailed protocols for common aminopeptidase inhibition assays.

Chromogenic Aminopeptidase Inhibition Assay

This method relies on the enzymatic cleavage of a chromogenic substrate, leading to the release of a colored product that can be quantified spectrophotometrically.

1. Materials:

  • Purified aminopeptidase enzyme
  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for leucine aminopeptidase)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)
  • 96-well microplate
  • Microplate reader

2. Protocol:

  • Prepare serial dilutions of the inhibitor in the assay buffer.
  • In a 96-well plate, add a fixed amount of the aminopeptidase enzyme to each well.
  • Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.
  • Calculate the initial reaction velocities for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods like the Dixon plot or by applying the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Fluorometric Aminopeptidase Inhibition Assay

This assay utilizes a fluorogenic substrate that, upon cleavage by the aminopeptidase, releases a fluorescent molecule. This method is generally more sensitive than the chromogenic assay.

1. Materials:

  • Purified aminopeptidase enzyme
  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin [L-Leu-AMC])
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Inhibitor stock solutions
  • 96-well black microplate (to minimize light scatter)
  • Fluorescence microplate reader

2. Protocol:

  • Follow steps 1-4 of the chromogenic assay protocol to prepare the enzyme-inhibitor mixtures.
  • Initiate the reaction by adding the fluorogenic substrate to each well.
  • Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.
  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
  • Determine the IC50 and Ki values as described in the chromogenic assay protocol.

Signaling Pathway and Experimental Workflow

Aminopeptidase N (CD13) is a key enzyme involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of CD13 can disrupt this process.

CD13_Angiogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Angiogenic_Factors Angiogenic Factors (e.g., VEGF, bFGF) Receptor Tyrosine Kinase Receptor Angiogenic_Factors->Receptor Ras Ras Receptor->Ras CD13 CD13 / APN Cell_Migration Cell Migration & Invasion CD13->Cell_Migration Tube_Formation Capillary Tube Formation CD13->Tube_Formation Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CD13 Upregulation Akt Akt PI3K->Akt Akt->CD13 Upregulation Inhibitor This compound Bestatin, etc. Inhibitor->CD13

Caption: CD13/APN signaling pathway in angiogenesis.

The diagram above illustrates how angiogenic factors activate signaling cascades (Ras/MAPK and PI3K/Akt pathways) that upregulate the expression and activity of CD13/APN on endothelial cells. CD13/APN, in turn, promotes cell migration and capillary tube formation, essential steps in angiogenesis. Aminopeptidase inhibitors like this compound and bestatin can block the enzymatic activity of CD13, thereby disrupting this pro-angiogenic signaling.

Conclusion

The available data indicates that this compound analogues represent a promising class of aminopeptidase inhibitors with the potential for high potency and selectivity. While direct comparative data against a broad panel of aminopeptidases remains somewhat limited, the potent inhibition of arginine aminopeptidase by a reduced isostere of bestatin and the high potency of the LysK(RS)Phe analogue against leucine aminopeptidase highlight the therapeutic potential of this structural class. Bestatin and amastatin remain crucial reference compounds with well-documented, potent inhibitory activity against a range of aminopeptidases. Actinonin stands out for its selectivity towards Aminopeptidase N. Further comprehensive studies directly comparing the inhibitory profiles of this compound analogues with bestatin, amastatin, and actinonin against a standardized panel of enzymes, particularly the therapeutically relevant Aminopeptidase N (CD13), are warranted to fully elucidate their relative advantages and guide future drug development efforts.

References

Comparative Analysis of Aminopeptidase Inhibitor Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Ketomethylenebestatin and its analogue, Bestatin, in various cancer cell lines. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

The quest for effective cancer therapeutics has led to the investigation of various molecular targets, among which aminopeptidase N (APN/CD13) has emerged as a promising candidate. This cell-surface metalloprotease is overexpressed in a multitude of cancers and plays a pivotal role in tumor progression, including angiogenesis, invasion, and metastasis. This compound, a potent inhibitor of aminopeptidases, and its close structural analogue, Bestatin (Ubenimex), have been the subject of research to harness their anti-cancer properties. This guide provides a comparative overview of the cytotoxic activity of these inhibitors across different cancer cell lines, detailed experimental methodologies, and a visual depiction of the associated signaling pathways.

Comparative Cytotoxicity of Bestatin in Cancer Cell Lines

While specific data for this compound remains limited in publicly available literature, extensive research on its analogue, Bestatin, provides valuable insights into the potential efficacy of this class of inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Bestatin in various human cancer cell lines, as determined by the MTT assay after a 48-hour incubation period.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia245
A549Lung Carcinoma> 500

This data highlights the differential sensitivity of cancer cell lines to Bestatin, underscoring the importance of cross-validation in drug development.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are provided below for the assessment of cytotoxicity, a fundamental component of anti-cancer drug screening.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Materials:

  • 96-well microplates

  • MTT labeling reagent (final concentration 0.5 mg/ml)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate (ELISA) reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate overnight in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound or Bestatin). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 μl of the MTT labeling reagent to each well.

  • Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 μl of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the mechanism of action of aminopeptidase inhibitors, it is crucial to visualize the cellular pathways they modulate.

Aminopeptidase N (APN/CD13) Signaling Pathway

Aminopeptidase N (APN/CD13) is a multifunctional enzyme that, upon inhibition, can impact several downstream signaling pathways implicated in cancer progression. These include the Erk1/2, PI3K, and Wnt signaling pathways.[5]

APN_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling APN APN/CD13 PI3K PI3K APN->PI3K Activates Erk Erk1/2 APN->Erk Activates Wnt Wnt Signaling APN->Wnt Modulates Angiogenesis Angiogenesis APN->Angiogenesis Invasion Invasion & Metastasis APN->Invasion This compound This compound (or Bestatin) This compound->APN Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Erk->Proliferation Wnt->Proliferation

Caption: APN/CD13 signaling pathway and its inhibition.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the cytotoxic activity of a compound in different cell lines.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., A549, HL-60) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with This compound (serial dilutions) seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis comparison Compare IC50 values across cell lines data_analysis->comparison end End comparison->end

Caption: Workflow for cytotoxicity assessment.

References

A Comparative Guide to Aminopeptidase Inhibitors in Apoptosis Induction: Bestatin vs. its Ketomethylene Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bestatin (Ubenimex), a well-characterized aminopeptidase inhibitor, and its ketomethylene isostere, Ketomethylenebestatin, in the context of apoptosis induction. While Bestatin is known to directly induce apoptosis in various cancer cell lines, publicly available data on the specific apoptotic activity of this compound is limited. This guide synthesizes the established mechanisms of Bestatin and draws inferences on the potential efficacy of its ketomethylene analogue based on structure-activity relationship studies of similar compounds.

Comparative Efficacy and Inhibitory Activity

The primary mechanism of action for Bestatin is the inhibition of metalloenzymes, particularly Aminopeptidase N (APN/CD13). The efficacy of these inhibitors is often measured by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency.

Studies on ketomethylene-based peptide analogues have suggested that replacing the scissile amide bond with a ketomethylene group can result in weak inhibition of aminopeptidases[1]. This structural change likely affects the compound's ability to chelate the active site zinc ion, which is crucial for potent inhibition. Consequently, this compound is predicted to be a significantly weaker inhibitor of APN compared to Bestatin, which would translate to lower efficacy in inducing apoptosis.

CompoundTarget AminopeptidaseKᵢ ValueIC₅₀ ValueApoptosis Induction
Bestatin (Ubenimex) Aminopeptidase M4.1 µM[2]-Yes[3]
Leucyl Aminopeptidase-20 nMYes[3]
Aminopeptidase B-60 nMYes[3]
This compound Aminopeptidase N (Predicted)Not AvailableNot AvailableNot Documented
LysK(RS)Phe (Ketomethylene Analogue) Leucine Aminopeptidase4 nM[1]-Not Documented

Note: Data for this compound is not available in published literature. The potency of other ketomethylene isosteres varies, but they have been reported as generally weak inhibitors of aminopeptidase M and leucine aminopeptidase[1].

Mechanism of Aminopeptidase Inhibitor-Induced Apoptosis

The induction of apoptosis by aminopeptidase inhibitors like Bestatin is a complex process initiated by the inhibition of target enzymes on the cell surface and intracellularly. This inhibition leads to cellular stress and the activation of downstream signaling cascades.

Inhibition of Aminopeptidase N (APN/CD13) is believed to trigger an amino acid deprivation response (AADR), a stress pathway that can lead to apoptosis[4][5][6]. Furthermore, studies involving Bestatin and the more potent inhibitor, actinonin, have implicated the suppression of the MAPK and GSK-3β signaling pathways in their apoptotic and anti-proliferative effects[7]. The process culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to DNA fragmentation and the formation of apoptotic bodies[3].

G cluster_0 Cellular Exterior cluster_1 Cytoplasm APN Aminopeptidase N (APN/CD13) Stress Amino Acid Deprivation Response (AADR) APN->Stress Triggers Caspase3 Caspase-3 Activation Stress->Caspase3 MAPK MAPK / GSK-3β Pathway Suppression MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor Bestatin / This compound Inhibitor->APN Inhibition Inhibitor->MAPK Induces

Caption: Proposed signaling pathway for aminopeptidase inhibitor-induced apoptosis.

Experimental Protocols

Validating the apoptotic mechanism of a compound like this compound would require a series of well-established assays. Below are detailed methodologies for key experiments.

Cell Viability and Apoptosis Assay by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is fundamental for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G start Seed and Culture Cells (e.g., HL-60, U937) treat Treat cells with varying concentrations of inhibitor (e.g., 24-48 hours) start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells twice with cold PBS buffer harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature (dark) stain->incubate analyze Analyze by Flow Cytometry within 1 hour incubate->analyze

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., U937, HL-60) in appropriate culture flasks.

  • Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound, Bestatin) and a vehicle control for 24 to 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellets twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Methodology:

  • Cell Lysis: After treatment with the inhibitor, harvest and wash the cells as described above. Lyse the cells using a specific lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Enzymatic Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a fluorophore or chromophore (e.g., DEVD-pNA).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-3 activity in the sample.

  • Data Analysis: Normalize the caspase activity to the total protein concentration and express it as a fold change relative to the untreated control.

Conclusion

The available evidence strongly supports the role of Bestatin as a direct inducer of apoptosis in cancer cells, primarily through the inhibition of aminopeptidases and subsequent activation of cellular stress pathways and caspases. In contrast, there is a notable lack of specific data validating a similar mechanism for this compound. Based on structure-activity relationship studies of related compounds, the replacement of the α-hydroxy amide moiety with a ketomethylene isostere likely diminishes its inhibitory potency against target aminopeptidases[1].

Therefore, researchers investigating apoptosis induction via aminopeptidase inhibition should consider Bestatin and other potent analogues as primary candidates. While this compound may serve as a useful chemical probe in other contexts, its utility as an apoptosis-inducing agent appears limited and is not supported by current scientific literature. Further studies would be required to isolate and quantify any potential apoptotic activity of this compound and to elucidate its specific molecular interactions and downstream effects.

References

A Head-to-Head Comparison: Ketomethylenebestatin and Actinonin as Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of enzyme inhibitors, particularly those targeting metalloproteases, Ketomethylenebestatin and Actinonin represent two distinct classes of molecules with significant therapeutic and research potential. This guide provides a comprehensive side-by-side comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

Executive Summary

This compound, a synthetic analogue of the natural inhibitor bestatin, and Actinonin, a naturally occurring antibiotic, both exhibit inhibitory activity against aminopeptidases. However, they differ significantly in their target promiscuity, potency, and known cellular effects. Actinonin is a broad-spectrum inhibitor targeting not only aminopeptidases but also peptide deformylase (PDF) and several matrix metalloproteinases (MMPs) with high potency. In contrast, this compound is a more targeted aminopeptidase inhibitor, albeit with reportedly weaker activity compared to its parent compound, bestatin. This comparison highlights Actinonin's potential in infectious diseases and oncology through multiple mechanisms, while this compound may serve as a more specific tool for studying aminopeptidase function.

Data Presentation: Inhibitory Activity

Target EnzymeInhibitorIC50Ki
Aminopeptidase N (APN/CD13) Actinonin-170 nM[2]
Bestatin5 nM[3][4]4.1 µM (AP-M)[5]
Leucine Aminopeptidase (LAP) Actinonin--
Bestatin20 nM1 nM[6]
Aminopeptidase B Actinonin--
Bestatin60 nM1 µM[6]
Peptide Deformylase (PDF) Actinonin-0.28 nM
Bestatin--
Matrix Metalloproteinases (MMPs) Actinonin-MMP-1: 300 nM, MMP-3: 1700 nM, MMP-8: 190 nM, MMP-9: 330 nM
Bestatin--
Leukotriene A4 Hydrolase Actinonin--
Bestatin-172 nM[7]

Note: The Ki value for Bestatin against AP-M (Aminopeptidase M) is provided as a reference for its potency against a membrane-bound aminopeptidase.

Experimental Protocols

Determination of Aminopeptidase N (APN/CD13) Inhibition

A common method to determine the inhibitory activity of compounds against Aminopeptidase N involves a colorimetric or fluorometric assay using a synthetic substrate.

Materials:

  • Purified Aminopeptidase N (porcine kidney or recombinant human)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate: L-Leucine-p-nitroanilide (for colorimetric assay) or L-Leucine-7-amido-4-methylcoumarin (for fluorometric assay)

  • Inhibitor (this compound or Actinonin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of Aminopeptidase N in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the enzyme solution. b. Add an equal volume of the inhibitor dilution (or buffer for control wells). c. Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15-30 minutes) to allow for binding. d. Initiate the reaction by adding a specific volume of the substrate solution.

  • Data Acquisition:

    • Colorimetric Assay: Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

    • Fluorometric Assay: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm to monitor the release of 7-amido-4-methylcoumarin.

  • Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve. d. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using methods like the Lineweaver-Burk plot.

Signaling Pathways and Cellular Effects

Actinonin-Induced Apoptosis

Actinonin has been shown to induce apoptosis in various cancer cell lines. A key mechanism involves the activation of the intrinsic caspase cascade.

Actinonin_Apoptosis_Pathway Actinonin Actinonin Mitochondria Mitochondria Actinonin->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Actinonin-induced intrinsic apoptosis pathway.
This compound

Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by this compound. Given its structural similarity to bestatin, it is plausible that its cellular effects are primarily mediated through the inhibition of cell surface aminopeptidases, which are known to be involved in processes such as cell proliferation and differentiation. However, further research is required to elucidate the specific downstream signaling events.

Experimental Workflow: Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors like this compound and Actinonin.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cellular & In Vivo Studies Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Mechanism of Inhibition Mechanism of Inhibition (Ki Determination) Dose-Response & IC50->Mechanism of Inhibition Selectivity Profiling Selectivity Profiling Mechanism of Inhibition->Selectivity Profiling Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis In Vivo Efficacy In Vivo Efficacy Signaling Pathway Analysis->In Vivo Efficacy

General workflow for enzyme inhibitor discovery and characterization.

Conclusion

Actinonin and this compound present distinct profiles as aminopeptidase inhibitors. Actinonin's broad-spectrum activity against multiple enzyme families, coupled with its potent induction of apoptosis, makes it a compelling candidate for further investigation in antimicrobial and anticancer applications. Its promiscuity, however, may present challenges in dissecting specific biological functions.

This compound, as a more targeted aminopeptidase inhibitor, is a valuable tool for studying the specific roles of these enzymes. While its potency appears to be lower than that of its parent compound, bestatin, its chemical stability and specificity may offer advantages in certain experimental contexts. Further quantitative studies are necessary to fully elucidate its inhibitory profile and cellular effects to enable a more direct and comprehensive comparison with Actinonin. Researchers should carefully consider their specific research goals and the desired level of target specificity when choosing between these two inhibitors.

References

Safety Operating Guide

Proper Disposal of Ketomethylenebestatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for Ketomethylenebestatin, a carba-analog of the aminopeptidase inhibitor bestatin.[1] Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Summary of Key Safety and Disposal Information

ParameterInformationCitation
Chemical Name 6-Amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid[1]
CAS Number 137028-97-8[1]
Molecular Formula C17H25NO4[1]
Appearance Not specified (likely a solid)
Toxicity Data not available. Handle with care as a potentially hazardous substance.
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), protective gloves, and a lab coat should be worn.[2]
Storage Store in a dry, dark place at 0 - 4°C for the short term or -20°C for long-term storage.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and nitrogen oxides.[3]
EPA Hazardous Waste Code Not specifically listed. May be classified as a characteristic hazardous waste (e.g., D001 for ignitability if dissolved in a flammable solvent, or D002 for corrosivity if in a highly acidic or basic solution). State and local regulations may vary.[4][5][6][7]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste. This protocol is based on general best practices for chemical laboratory waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

  • Contaminated Labware: Dispose of items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[4][8]

2. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "137028-97-8".

  • Indicate the approximate concentration and the solvent used for liquid waste.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that incompatible wastes are stored separately to prevent accidental reactions.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Follow all institutional and local regulations for hazardous waste disposal.[9]

Biological Role and Experimental Context

This compound is an inhibitor of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. Its action is analogous to bestatin, which is known to inhibit several types of aminopeptidases, including aminopeptidase N (CD13).[2][10][11] This inhibition can disrupt various cellular processes, making these inhibitors valuable tools in cancer and immunology research.[10][12][13][14]

The following diagram illustrates the inhibitory effect of this compound on aminopeptidase activity within a simplified cellular context.

Ketomethylenebestatin_Inhibition cluster_extracellular Extracellular Space cluster_cell Cell Peptide_Substrate Peptide Substrate Aminopeptidase Aminopeptidase (e.g., CD13) Peptide_Substrate->Aminopeptidase Binds to Cleaved_Amino_Acid Cleaved Amino Acid Aminopeptidase->Cleaved_Amino_Acid Cleaves Downstream_Signaling Downstream Signaling / Biological Effect Cleaved_Amino_Acid->Downstream_Signaling This compound This compound This compound->Aminopeptidase Inhibits

References

Essential Safety and Operational Protocols for Handling Ketomethylenebestatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of research compounds like Ketomethylenebestatin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is crucial. The following table summarizes the recommended PPE and engineering controls.

Control TypeRecommendationPurpose
Engineering Controls
VentilationWork in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the solid powder to avoid inhalation of dust particles.[1]To minimize inhalation exposure to the compound.
Personal Protective Equipment (PPE)
Eye ProtectionANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[2][3]To protect eyes from dust particles and potential splashes.
Hand ProtectionChemically resistant gloves (e.g., nitrile) should be worn.[2][3][4] For extended contact, consider double gloving.[3]To prevent skin contact with the compound.
Body ProtectionA standard laboratory coat is required.[2] Ensure it is clean and buttoned.To protect skin and personal clothing from contamination.
Respiratory ProtectionFor routine handling in a well-ventilated area, respiratory protection is not typically required. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[5]To prevent inhalation of the compound.

Operational Handling and Storage Procedures

This compound is a solid powder shipped under ambient conditions and is considered non-hazardous for transport.[6] However, proper laboratory handling and storage are essential to maintain its stability and prevent contamination.

Receiving and Storage
  • Initial Receipt: Upon receipt, visually inspect the container for any damage.

  • Storage Conditions: For optimal stability, store this compound in a dry, dark environment.[6]

    • Short-term (days to weeks): 0 - 4 °C[6]

    • Long-term (months to years): -20 °C[6]

Handling and Preparation of Solutions
  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.[7][8]

  • Weighing: Conduct weighing operations in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of the powder.

  • Solubilization: this compound is soluble in DMSO.[6] When preparing stock solutions, add the solvent slowly to the powder.

  • Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Spill and Exposure Procedures

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For a solid spill, gently sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For a liquid spill (solution), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with soap and water.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Place unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) into a clearly labeled, sealed waste container.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated chemical waste stream.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE: Lab Coat, Gloves, Eye Protection B Acclimate Compound to Room Temperature A->B C Weigh Compound in Ventilated Area B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E J Store Stock Solutions and Solid Compound at Recommended Temperatures D->J F Decontaminate Work Area E->F G Dispose of Waste in Labeled Containers F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketomethylenebestatin
Reactant of Route 2
Ketomethylenebestatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.